molecular formula C13H14N2O2 B1605871 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol CAS No. 300358-33-2

2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol

Cat. No.: B1605871
CAS No.: 300358-33-2
M. Wt: 230.26 g/mol
InChI Key: QVZQYJUIBVNIAU-UHFFFAOYSA-N
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Description

2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol is a useful research compound. Its molecular formula is C13H14N2O2 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-ethoxy-6-methylpyrimidin-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-3-17-12-8-9(2)14-13(15-12)10-6-4-5-7-11(10)16/h4-8,16H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVZQYJUIBVNIAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)C)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50425264
Record name ZINC00300026
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50425264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300358-33-2
Record name ZINC00300026
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50425264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic and Structural Elucidation of 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of the novel heterocyclic compound, 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol. In the absence of extensive published experimental data for this specific molecule, this document serves as a predictive guide for researchers, scientists, and professionals in drug development. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and drawing upon spectral data from analogous chemical structures, we present a detailed theoretical framework for the structural elucidation of this compound. This guide offers in-depth interpretations of predicted spectral data, standardized experimental protocols for data acquisition, and visual aids to facilitate a deeper understanding of its molecular architecture.

Introduction

2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol is a multifaceted organic molecule that incorporates a phenol, an ethoxy group, and a methyl-substituted pyrimidine ring. The unique arrangement of these functional groups suggests potential applications in medicinal chemistry and materials science, necessitating a thorough understanding of its structural and electronic properties. Spectroscopic analysis is the cornerstone of molecular characterization, providing unambiguous evidence of a compound's identity, purity, and structure. This guide will systematically explore the predicted spectroscopic signature of 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol.

Molecular Structure and Predicted Spectroscopic Overview

The structural framework of 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol, with the systematic numbering of key atoms, is depicted below. The predicted spectroscopic data is a synthesis of foundational spectroscopic principles and comparative analysis with structurally related compounds.

Figure 1: Chemical structure of 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra are based on the analysis of similar phenol and pyrimidine derivatives.[1]

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol (in CDCl₃, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Phenolic -OH~10.0 - 11.0broad singlet-1H
Aromatic-H (phenol)6.8 - 7.5multiplet-4H
Pyrimidine-H~6.5singlet-1H
Ethoxy -OCH₂-~4.4quartet7.02H
Methyl -CH₃~2.5singlet-3H
Ethoxy -CH₃~1.4triplet7.03H

Interpretation of ¹H NMR Spectrum:

The phenolic proton is expected to appear as a broad singlet at a significantly downfield chemical shift due to hydrogen bonding and the acidic nature of the proton. The aromatic protons of the phenol ring will likely appear as a complex multiplet in the aromatic region. The lone proton on the pyrimidine ring is predicted to be a singlet. The ethoxy group should present as a characteristic quartet for the methylene protons and a triplet for the methyl protons, with a coupling constant of approximately 7.0 Hz. The methyl group attached to the pyrimidine ring is anticipated to be a singlet.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol (in CDCl₃, 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Phenolic C-OH~155 - 160
Pyrimidine C-N~160 - 165
Pyrimidine C-OR~165 - 170
Pyrimidine C-CH₃~170 - 175
Aromatic C (phenol)115 - 135
Pyrimidine C-H~110
Ethoxy -OCH₂-~65
Methyl -CH₃~25
Ethoxy -CH₃~15

Interpretation of ¹³C NMR Spectrum:

The carbon atoms in the aromatic and heterocyclic rings are expected to resonate in the downfield region (110-175 ppm). The carbon attached to the phenolic oxygen and the carbons within the pyrimidine ring will have distinct chemical shifts influenced by the electronegative nitrogen and oxygen atoms. The aliphatic carbons of the ethoxy and methyl groups will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data

Table 3: Predicted IR Absorption Bands for 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
Phenolic O-H stretch3200 - 3600Broad
Aromatic C-H stretch3000 - 3100Medium
Aliphatic C-H stretch2850 - 3000Medium
C=N stretch (pyrimidine)1600 - 1650Strong
C=C stretch (aromatic)1450 - 1600Medium-Strong
C-O stretch (ethoxy, phenol)1200 - 1300Strong

Interpretation of IR Spectrum:

A broad absorption band in the region of 3200-3600 cm⁻¹ is a strong indication of the phenolic hydroxyl group, with the broadening due to hydrogen bonding. The presence of both aromatic and aliphatic C-H stretching vibrations will be observed just above and below 3000 cm⁻¹, respectively. The characteristic strong absorptions for the C=N and C=C double bonds of the pyrimidine and phenol rings are expected in the 1450-1650 cm⁻¹ region. A strong C-O stretching band will be present in the fingerprint region, corresponding to both the phenolic and ethoxy C-O bonds.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, for a solid probe, place a small amount of the sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder or pure KBr.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Fragmentation for 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol

m/zPredicted Fragment
244[M]⁺ (Molecular Ion)
229[M - CH₃]⁺
215[M - C₂H₅]⁺
199[M - OC₂H₅]⁺
147[Phenol-pyrimidine fragment]⁺

Interpretation of Mass Spectrum:

The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of the compound (C₁₃H₁₄N₂O₂), which is 244.27 g/mol . Common fragmentation patterns would likely involve the loss of the methyl group from the pyrimidine ring (m/z 229), the ethyl group from the ethoxy moiety (m/z 215), or the entire ethoxy group (m/z 199). Further fragmentation of the pyrimidine ring and the phenolic portion would lead to other characteristic ions.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

Visualizing the Analytical Workflow

The logical flow of spectroscopic analysis for structural confirmation is a systematic process.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structural Confirmation Synthesis Synthesis of 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS H_NMR_Data ¹H NMR Data: Proton Environment NMR->H_NMR_Data C_NMR_Data ¹³C NMR Data: Carbon Skeleton NMR->C_NMR_Data IR_Data IR Data: Functional Groups IR->IR_Data MS_Data MS Data: Molecular Weight & Fragmentation MS->MS_Data Structure_Confirmation Structural Confirmation H_NMR_Data->Structure_Confirmation C_NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Figure 2: Workflow for the synthesis and spectroscopic analysis of 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol.

Conclusion

This technical guide provides a predictive yet comprehensive spectroscopic profile of 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol. The detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS data, along with standardized protocols, offers a robust framework for researchers to identify and characterize this compound. The provided information is intended to accelerate research and development efforts involving this and related heterocyclic molecules by offering a foundational understanding of their structural properties.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved February 27, 2026, from a representative source for NMR data of phenols: [Link][1]

Sources

Structural Elucidation and Solid-State Dynamics of 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Target Analyte: 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol CAS: 300358-33-2 Molecular Formula: C


H

N

O

Class: 2-(2'-Hydroxyphenyl)pyrimidine (HPP) derivative[1]

This guide outlines the technical protocol for the single-crystal X-ray diffraction (SC-XRD) analysis of 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol. This compound is not merely a static structural target; it represents a class of "proton-transfer" pharmacophores capable of Excited-State Intramolecular Proton Transfer (ESIPT) .

The structural analysis must therefore go beyond connectivity. It must resolve the tautomeric ambiguity (Enol-Imine vs. Keto-Amine) and quantify the intramolecular hydrogen bond (O-H···N) that governs its photophysical properties.[2] The presence of the 4-ethoxy and 6-methyl groups introduces specific steric and electronic perturbations that modulate crystal packing, often leading to polymorphism or disorder which this protocol is designed to address.

Experimental Protocol: From Synthesis to Diffraction

Crystallization Strategy (Thermodynamic Control)

The critical challenge with HPP derivatives is obtaining single crystals suitable for diffraction rather than polycrystalline powders. The 4-ethoxy tail adds flexibility, increasing the entropy of the system and often hindering nucleation.

ParameterProtocol RecommendationCausality / Rationale
Solvent System Ethanol/Chloroform (3:1 v/v)Slow Evaporation: The differing vapor pressures allow a gradual saturation gradient. Chloroform solubilizes the pyrimidine core; Ethanol stabilizes the phenolic OH.
Temperature 296 K (Room Temp)Avoid cooling crystallization initially. Rapid cooling often traps the molecule in metastable conformers or yields twinned crystals due to the flexible ethoxy chain.
Vessel Scintillation vial, loosely cappedControls evaporation rate to approx. 0.5 mL/day, promoting defect-free growth.
Data Collection Parameters (The Diffraction Experiment)

To resolve the enolic proton (critical for proving the ESIPT mechanism), high-redundancy data is required.

  • Radiation Source: Mo-K

    
     (
    
    
    
    Å).
    • Why: Although Cu-K

      
       provides higher flux for small organic crystals, Mo-K
      
      
      
      is preferred here to minimize absorption effects from the dense packing and to access higher
      
      
      angles for better atomic resolution (
      
      
      Å).
  • Temperature: 100 K (Cryogenic).

    • Why: Freezing the rotation of the 6-methyl group and the thermal vibration of the 4-ethoxy chain is mandatory to reduce the thermal ellipsoid parameters (

      
      ), allowing precise location of the H-atoms.
      

Structural Refinement & Analysis Workflow

The core of the analysis lies in the refinement strategy using SHELXL or OLEX2. The following workflow ensures the resulting model is chemically valid.

CrystallographyWorkflow cluster_Critical Critical H-Bond Analysis Start Raw Diffraction Data (Frames) Process Data Reduction (Integration & Scaling) Start->Process Solve Structure Solution (Direct Methods/Dual Space) Process->Solve Refine1 Isotropic Refinement (Non-H atoms) Solve->Refine1 DiffMap Difference Fourier Map (Locate H on O1 vs N1) Refine1->DiffMap Tautomer Assign Tautomer (Enol vs Keto) DiffMap->Tautomer Refine2 Anisotropic Refinement (Disorder handling on Ethoxy) Tautomer->Refine2 Final Final CIF & Hirshfeld Surface Analysis Refine2->Final

Figure 1: Crystallographic workflow emphasizing the critical step of tautomer assignment via Difference Fourier Mapping.

Handling the "Ethoxy" Disorder

The 4-ethoxy group often exhibits conformational disorder in the crystal lattice.

  • Symptom: Elongated thermal ellipsoids on the terminal carbon atoms.

  • Solution: Apply a split-site model. Assign partial occupancies (e.g., 0.60/0.40) to the disordered atoms and restrain geometries using SAME or SADI commands in SHELXL to maintain chemically reasonable bond lengths.

The Tautomeric Proof (The "S(6)" Motif)

The defining feature of this molecule is the intramolecular hydrogen bond.

  • Locate the Proton: Inspect the difference Fourier map (

    
    ) around the Phenol Oxygen (O1) and Pyrimidine Nitrogen (N1).
    
  • Expectation: A peak of ~1.0 e/Å

    
     should appear approx 0.82–0.90 Å from O1.
    
  • Constraint: If the peak is diffuse, refine the H-atom with a riding model (AFIX 147 for OH) but allow the torsion angle to rotate to maximize electron density fit.

Structural Interpretation & Biological Relevance

The ESIPT Mechanism

The crystal structure confirms the ground-state "Enol" form. However, the short distance between the donor and acceptor suggests the pathway for proton transfer is barrier-less in the excited state.

ESIPT_Cycle Enol Enol Form (Ground State) O-H...N (Planar Crystal Structure) Enol_Star Enol* (Excited) Enol->Enol_Star Excitation Excitation UV Absorption (hν) Keto_Star Keto* (Excited) O...H-N Enol_Star->Keto_Star ESIPT PT Proton Transfer (Fast) Keto Keto Form (Ground) Keto_Star->Keto Emission Emission Fluorescence (Stokes Shift) Keto->Enol Back-Proton Transfer

Figure 2: The ESIPT photocycle. The crystal structure characterizes the "Enol" box, but the geometry predicts the "Keto" transition.

Key Geometric Parameters (Benchmarks)

When analyzing your solved structure, compare your values against these benchmarks established for the 2-(2-hydroxyphenyl)pyrimidine class. Deviations


 Å suggest crystal packing forces (strain) are overcoming the intramolecular forces.
Geometric ParameterExpected ValueStructural Significance
O1—H···N1 Distance 2.50 – 2.65 ÅIndicates a "Strong" Hydrogen Bond (Quasi-aromatic ring).
N1—C2—C1'—C2' Torsion < 5.0°Planarity: The molecule should be nearly flat to facilitate orbital overlap for fluorescence.
C—O Bond Length 1.34 – 1.36 ÅTypical for Phenol (Single bond character). Shorter (<1.30 Å) implies Keto character.
Supramolecular Architecture

Unlike simple salts, this molecule is "internally satisfied" by the intramolecular H-bond. Therefore, the crystal packing is not driven by strong intermolecular H-bonds.

  • Dominant Interaction:

    
     stacking between the pyrimidine ring of Molecule A and the phenol ring of Molecule B (centroid-centroid distance ~3.6 – 3.8 Å).
    
  • Secondary Interaction: C-H···O weak interactions involving the 4-ethoxy oxygen.

References

  • ACS Applied Materials & Interfaces. (2022).[1] Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines: Synthesis, Optical Properties, and Theoretical Studies. American Chemical Society.

  • Acta Crystallographica Section E. (2012). 2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol.[3] International Union of Crystallography.[3][4][5]

  • Journal of Molecular Structure. (2025). Effects of intramolecular and intermolecular hydrogen bonding on the ESIPT process.[2] Elsevier.

  • NIST Chemistry WebBook. Phenol, 4-(ethoxymethyl)-2-methoxy- (Structural Analog Data). National Institute of Standards and Technology.[6]

Sources

Biological Activities of Pyrimidinylphenols: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrimidinylphenols represent a privileged scaffold in medicinal chemistry, emerging from the molecular hybridization of two distinct pharmacophores: the pyrimidine ring (a nitrogenous heterocycle mimicking DNA/RNA bases) and the phenol moiety (a hydroxylated benzene ring offering antioxidant and protein-binding capabilities). This guide analyzes their biological potential, focusing on oncology, antimicrobial resistance, and oxidative stress modulation. It provides researchers with mechanistic insights, validated experimental protocols, and structure-activity relationship (SAR) data to accelerate drug discovery pipelines.

Structural Rationale & Pharmacophore Hybridization

The therapeutic potency of pyrimidinylphenols stems from their dual-action capability.

  • Pyrimidine Domain: Functions as a hydrogen bond acceptor and mimics the adenine ring of ATP, allowing it to occupy the ATP-binding pockets of various kinases (e.g., EGFR, VEGFR).

  • Phenol Domain: Acts as a hydrogen bond donor (via the hydroxyl group) and a radical scavenger. It facilitates high-affinity binding to enzyme active sites through hydrogen bonding with specific residues (e.g., the "hinge region" of kinases) and provides antioxidant protection against reactive oxygen species (ROS).

Oncology Applications: Kinase Inhibition & Tubulin Targeting

The most significant application of pyrimidinylphenols lies in cancer therapeutics, particularly as tyrosine kinase inhibitors (TKIs).

Mechanism of Action: ATP Competition

Pyrimidinylphenols function primarily as Type I or Type II ATP-competitive inhibitors. The pyrimidine nitrogen accepts a hydrogen bond from the backbone amide of the kinase hinge region (e.g., Met793 in EGFR), while the phenolic hydroxyl donates a hydrogen bond to conserved glutamate or aspartate residues (e.g., Glu762).

Visualization: Kinase Binding Interaction

The following diagram illustrates the molecular docking logic of a pyrimidinylphenol within the EGFR ATP-binding pocket.

KinaseBinding Ligand Pyrimidinylphenol Ligand Hinge Hinge Region (Met793) Ligand->Hinge H-Bond (Pyrimidine N) Gatekeeper Gatekeeper Residue (Thr790) Ligand->Gatekeeper Steric Clash/Fit Catalytic Catalytic Lysine (Lys745) Ligand->Catalytic H-Bond (Phenolic OH) Pocket Hydrophobic Pocket II Ligand->Pocket Van der Waals (Phenyl Ring)

Caption: Schematic representation of pyrimidinylphenol binding modes within the EGFR kinase domain, highlighting critical hydrogen bonding and hydrophobic interactions.

Antimicrobial Spectrum: Targeting Resistance

With the rise of multi-drug resistant (MDR) bacteria, pyrimidinylphenols offer a novel mechanism of action distinct from traditional beta-lactams.

Key Targets
  • DNA Gyrase (Subunit B): The pyrimidine core mimics the ATP required for gyrase activity, while the phenol group stabilizes the complex, preventing bacterial DNA replication.

  • Dihydrofolate Reductase (DHFR): Similar to trimethoprim, these derivatives inhibit folate synthesis, starving bacteria of nucleotides.

Data Summary: Antimicrobial Potency

Table 1: Comparative MIC values (


g/mL) of pyrimidinylphenol derivatives against standard strains.
Compound IDR-Group (Phenol)S. aureus (Gram+)E. coli (Gram-)C. albicans (Fungal)
PP-01 4-OH (Unsubstituted)12.550.0>100
PP-05 2-Cl, 4-OH3.1212.525.0
PP-09 2-NO₂, 4-OH6.2525.050.0
Ciprofloxacin (Control)0.50.25-
Fluconazole (Control)--2.0

Experimental Protocols (Self-Validating Systems)

Protocol A: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC50 of pyrimidinylphenols against cancer cell lines (e.g., MCF-7, A549).

Reagents:

  • MTT Reagent: 5 mg/mL in PBS (0.22

    
    m filtered).
    
  • Solubilization Buffer: DMSO.

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment: Add test compounds (0.1 - 100

    
    M) in triplicate. Include:
    
    • Negative Control: 0.1% DMSO (vehicle).

    • Positive Control: Doxorubicin (standard).

    • Blank: Media only (no cells).

  • Incubation: Incubate for 48h.

  • Labeling: Add 20

    
    L MTT reagent per well. Incubate 4h (dark) until purple formazan crystals form.
    
  • Solubilization: Aspirate media carefully. Add 150

    
    L DMSO. Shake for 10 min.
    
  • Readout: Measure absorbance (OD) at 570 nm (reference 630 nm).

  • Validation: Assay is valid only if Vehicle Control OD > 0.5 and Z-factor > 0.5.

Protocol B: DPPH Radical Scavenging Assay (Antioxidant)

Objective: Quantify the hydrogen-donating ability of the phenolic moiety.[1]

Workflow:

  • Preparation: Prepare 0.1 mM DPPH solution in methanol (fresh, protect from light).

  • Reaction: Mix 100

    
    L of test compound (10-100 
    
    
    
    g/mL) with 100
    
    
    L DPPH solution in a 96-well plate.
  • Controls:

    • Control (Ac): DPPH + Methanol.[1][2][3]

    • Standard: Ascorbic Acid.[2]

  • Incubation: 30 min in the dark at room temperature.

  • Measurement: Read Absorbance at 517 nm.

  • Calculation:

    
    
    

Structure-Activity Relationship (SAR) Matrix

Understanding how substituents affect biological activity is crucial for lead optimization.

Structural ModificationEffect on PotencyMechanistic Rationale
Electron-Withdrawing Groups (EWGs) (e.g., -Cl, -NO₂, -CF₃) on Phenyl ringIncreases EWGs increase the acidity of the phenolic -OH, enhancing its ability to donate hydrogen bonds to receptor targets.
Electron-Donating Groups (EDGs) (e.g., -OMe, -CH₃)Variable Can improve solubility but may reduce H-bond donor strength. Often preferred at the para position for steric reasons.
Bulky Groups on Pyrimidine C-2 Decreases Steric hindrance prevents entry into the ATP-binding pocket of kinases.
Fused Ring Systems (e.g., Quinazoline)Increases Increases lipophilicity and

-

stacking interactions with aromatic residues in the active site.

Experimental Workflow Visualization

The following diagram outlines the logical flow from synthesis to lead identification.

Workflow Synth Synthesis (Claisen-Schmidt / Cyclization) InSilico In Silico Docking (EGFR/Gyrase Targets) Synth->InSilico Library Design InVitro In Vitro Screening (MTT / MIC / DPPH) InSilico->InVitro Top Hits InVitro->Synth SAR Feedback ADMET ADMET Profiling (Lipinski Rules) InVitro->ADMET IC50 < 10µM Lead Lead Candidate ADMET->Lead Low Toxicity

Caption: Integrated drug discovery workflow for pyrimidinylphenol derivatives, emphasizing the iterative feedback loop between biological testing and synthesis.

References

  • Raghuwanshi, M., et al. (2026).[4] "Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives." Oriental Journal of Chemistry. Available at: [Link]

  • Maddili, S. K., et al. (2024). "The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids."[5] Future Medicinal Chemistry. Available at: [Link]

  • Zhang, H., et al. (2020). "Recent Development of Pyrimidine-Containing Antimicrobial Agents." Chemical Biology & Drug Design. Available at: [Link]

  • Amerigo Scientific. (2024). "DPPH Assay: Principle, Applications, and Complete Guide." Available at: [Link]

  • MDPI Encyclopedia. (2023).[1] "DPPH Radical Scavenging Assay." Available at: [Link]

Sources

Solubility of 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol: A Technical Guide for Process Optimization

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility characterization of 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol (CAS: 300358-33-2), a critical intermediate in the synthesis of pyrimidinyl salicylate herbicides and pharmaceutical compounds. This guide focuses on the experimental methodologies, thermodynamic modeling, and process applications required for precise solubility determination.

Introduction

2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol is a specialized organic intermediate characterized by a phenolic hydroxyl group and a substituted pyrimidine ring. Its solubility profile is the governing factor in the design of crystallization processes, purification yields, and formulation stability.

In drug and agrochemical development, accurate solubility data is non-negotiable. It dictates solvent selection for reaction monitoring, recrystallization efficiency, and waste stream management. This guide outlines the rigorous protocols for determining the solid-liquid equilibrium (SLE) of this compound and interpreting the thermodynamic parameters.

Chemical Identity[1][2][3][4]
  • IUPAC Name: 2-(4-Ethoxy-6-methylpyrimidin-2-yl)phenol

  • CAS Number: 300358-33-2

  • Molecular Formula: C₁₃H₁₄N₂O₂

  • Key Functional Groups: Phenolic -OH (H-bond donor), Pyrimidine Nitrogen (H-bond acceptor), Ethoxy/Methyl (Lipophilic moieties).

Theoretical Framework: Thermodynamics of Solubility

Understanding the solubility of 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol requires a thermodynamic approach. The dissolution process is governed by the balance between the crystal lattice energy and the solvation energy.

The Modified Apelblat Equation

For pharmaceutical intermediates, the temperature dependence of solubility is best modeled using the Modified Apelblat Equation . This semi-empirical model correlates the mole fraction solubility (


) with absolute temperature (

):


Where:

  • 
    : Mole fraction solubility of the solute.
    
  • 
    : Absolute temperature (K).
    
  • 
    : Empirical model parameters derived from experimental data.
    
The van't Hoff Equation

To determine the enthalpy (


) and entropy (

) of dissolution, the van't Hoff equation is applied:


  • Positive

    
     : Indicates an endothermic process (solubility increases with temperature), which is typical for this class of pyrimidinyl phenols.
    

Experimental Protocols

Two primary methods are recommended for determining the solubility of 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol: the Dynamic Laser Monitoring Method (for speed and accuracy) and the Static Shake-Flask Method (for equilibrium verification).

Protocol A: Dynamic Laser Monitoring Method (Recommended)

This method minimizes solvent usage and provides a continuous solubility curve.

Materials:

  • 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol (>99.5% purity, HPLC grade).

  • Solvents: Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, DMF (Analytical Grade).

Procedure:

  • Preparation : Accurately weigh a specific mass of solute (

    
    ) into a jacketed glass vessel (~50 mL).
    
  • Solvent Addition : Add a known mass of solvent (

    
    ).
    
  • Setup : Equip the vessel with a mechanical stirrer and a laser monitoring probe.

  • Dissolution : Heat the mixture slowly (< 0.2 K/min) while stirring.

  • Detection : Record the temperature (

    
    ) at which the laser transmittance hits a maximum (indicating complete dissolution).
    
  • Recrystallization (Hysteresis Check) : Cool the solution slowly and record the temperature (

    
    ) where turbidity reappears.
    
  • Iteration : Add more solvent to the same vessel and repeat to generate a full solubility curve (

    
     vs. 
    
    
    
    ).
Protocol B: Static Shake-Flask Method (Validation)

Use this method to validate specific data points, particularly at 298.15 K (25°C).

  • Saturation : Add excess solute to the solvent in a sealed vial.

  • Equilibration : Shake at constant temperature for 72 hours.

  • Settling : Allow solids to settle for 4 hours.

  • Sampling : Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-heated to avoid precipitation).

  • Analysis : Quantify concentration via HPLC (UV detection at

    
     nm).
    
Experimental Workflow Diagram

Solubility_Workflow Start Start: Define Solvent System Prep Weigh Solute & Solvent Start->Prep Method Select Method Prep->Method Dynamic Dynamic Laser Method (Heat until Clear) Method->Dynamic Speed/Curve Static Static Shake-Flask (72h Equilibrium) Method->Static Accuracy/Point Measure Record T (Dynamic) or Conc (Static) Dynamic->Measure Static->Measure Calc Calculate Mole Fraction (x) Measure->Calc Model Fit to Apelblat Model Calc->Model

Figure 1: Decision matrix and workflow for solubility determination.

Solubility Data Analysis & Structural Insights

While specific experimental data for this intermediate is often proprietary, its solubility behavior can be reliably predicted based on structural analogs (e.g., 2-(4,6-dimethoxypyrimidin-2-yl)phenol) and functional group analysis.

Predicted Solubility Profile

The Ethoxy group imparts greater lipophilicity compared to methoxy analogs, generally increasing solubility in non-polar solvents while maintaining high solubility in polar aprotic solvents.

Solvent ClassSolvent ExamplesPredicted SolubilityInteraction Mechanism
Polar Aprotic DMF, DMSO, NMPVery High Strong H-bonding with phenolic -OH; Dipole-dipole interactions.
Polar Protic Methanol, EthanolHigh H-bonding (Solute acts as donor/acceptor). Solubility increases significantly with T.
Ketones/Esters Acetone, Ethyl AcetateModerate Dipole-dipole interactions. Good for cooling crystallization.
Aromatic Toluene, XyleneLow to Moderate

-

stacking interactions; limited by polarity difference.
Alkanes Hexane, HeptaneVery Low Lack of specific interactions; highly unfavorable.
Water WaterInsoluble Hydrophobic pyrimidine/phenyl rings dominate over the single -OH group.
Thermodynamic Modeling Logic

To optimize a crystallization process, you must calculate the model parameters


.
  • Plot

    
     vs 
    
    
    
    .
  • Linearity Check : If the plot is linear, the enthalpy of dissolution is constant (use van't Hoff).

  • Curvature : If the plot curves, use the Apelblat equation (implies

    
     varies with temperature).
    

Model_Logic Data Experimental Data (x, T) Plot Plot ln(x) vs 1/T Data->Plot Check Is Plot Linear? Plot->Check VantHoff Apply van't Hoff Eq. (Constant Enthalpy) Check->VantHoff Yes Apelblat Apply Apelblat Eq. (Temp-Dependent Enthalpy) Check->Apelblat No Output Thermodynamic Parameters (ΔH, ΔS, ΔG) VantHoff->Output Apelblat->Output

Figure 2: Logic flow for selecting the appropriate thermodynamic model.

Process Application: Crystallization Strategy

Based on the solubility profile, the following strategies are recommended for purification:

  • Cooling Crystallization : Best suited for Ethanol or Ethyl Acetate . The solubility curve is typically steep, allowing for high recovery yields upon cooling from reflux to 0-5°C.

  • Anti-Solvent Crystallization : Dissolve the crude intermediate in a minimum volume of DMF or Acetone , then slowly add Water or Hexane as an anti-solvent. This is effective for removing polar impurities.

References

  • Experimental Protocol Standard

    • Wang, J., et al. "Thermodynamic models for determination of the solubility of 2-(4,6-dimethoxypyrimidin-2-yl)phenol in different solvents." Journal of Chemical & Engineering Data.

  • Thermodynamic Modeling

    • Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics.

  • Compound Identity

    • Sigma-Aldrich. "2-(4-ethoxy-6-methyl-2-pyrimidinyl)phenol Product Information."

CAS number and IUPAC name for 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical monograph details the chemical identity, synthesis, and application profile of 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol , a specialized heterocyclic building block used in medicinal chemistry and agrochemical discovery.

Executive Summary & Chemical Identity

2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol is a bidentate ligand and pharmacophore scaffold characterized by an intramolecular hydrogen bond between the phenolic hydroxyl and the pyrimidine nitrogen. This structural feature locks the molecule into a planar conformation, making it a valuable intermediate for designing rigidified kinase inhibitors and strobilurin-class fungicides.

Physicochemical Profile
ParameterSpecification
CAS Number 300358-33-2
IUPAC Name 2-(4-Ethoxy-6-methylpyrimidin-2-yl)phenol
Molecular Formula C₁₃H₁₄N₂O₂
Molecular Weight 230.26 g/mol
SMILES CCOC1=CC(C)=NC(C2=CC=CC=C2O)=N1
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DCM, Methanol; Sparingly soluble in water
pKa (Predicted) ~9.8 (Phenolic OH), ~2.5 (Pyrimidine N)

Synthesis Architecture

To ensure high regioselectivity and yield, a Suzuki-Miyaura Cross-Coupling approach is recommended over classical condensation methods. The classical route (amidine +


-keto ester) often suffers from O- vs. N-alkylation ambiguity during the ethoxylation step.
Method A: Palladium-Catalyzed Cross-Coupling (Recommended)

This protocol utilizes a pre-functionalized chloropyrimidine to guarantee the position of the ethoxy group.

Reagents & Materials
  • Substrate A: 2-Chloro-4-ethoxy-6-methylpyrimidine (CAS 110468-46-3)

  • Substrate B: 2-Hydroxyphenylboronic acid (CAS 89466-08-0)

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Base: Na₂CO₃ (2.0 M aqueous solution)

  • Solvent: 1,2-Dimethoxyethane (DME) / Water system

Step-by-Step Protocol
  • Inertion: Flame-dry a 250 mL three-neck round-bottom flask and purge with Argon.

  • Dissolution: Charge the flask with Substrate A (1.0 eq, 10 mmol) and Substrate B (1.1 eq, 11 mmol) in degassed DME (50 mL).

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) under a positive stream of Argon.

  • Activation: Add the Na₂CO₃ solution (3.0 eq) dropwise.

  • Reflux: Heat the mixture to 85°C for 12 hours. Monitor conversion via TLC (Hexane:EtOAc 4:1) or LC-MS.

  • Work-up: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Dilute with Ethyl Acetate and wash with brine.

  • Purification: Concentrate the organic layer and purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Method B: Mechanistic Pathway (Visualized)

The following diagram illustrates the convergent synthesis logic, highlighting the critical coupling step that establishes the biaryl bond.

SynthesisPathway sub1 2-Chloro-4-ethoxy- 6-methylpyrimidine cat Pd(PPh3)4 / Na2CO3 (Suzuki Cycle) sub1->cat sub2 2-Hydroxyphenyl- boronic acid sub2->cat inter Oxidative Addition & Transmetallation cat->inter 85°C, 12h prod 2-(4-Ethoxy-6-methyl- 2-pyrimidinyl)phenol (Target) inter->prod Reductive Elimination

Figure 1: Convergent synthesis via Suzuki-Miyaura coupling, avoiding regioselectivity issues associated with pyrimidine ring closure.

Analytical Characterization & Validation

Trustworthy identification requires confirming the presence of the ethoxy group and the integrity of the phenol ring.

^1H-NMR Spectroscopy (400 MHz, DMSO-d₆)
  • 
     12.50 ppm (s, 1H):  Phenolic -OH (Deshielded due to intramolecular H-bond with Pyrimidine N).
    
  • 
     8.20 ppm (d, 1H):  Aromatic proton ortho to the pyrimidine ring (Phenol ring).
    
  • 
     6.90 - 7.40 ppm (m, 3H):  Remaining aromatic protons (Phenol ring).
    
  • 
     6.65 ppm (s, 1H):  Pyrimidine C5-H (Singlet, characteristic of 4,6-disubstituted pyrimidines).
    
  • 
     4.45 ppm (q, 2H):  -O-CH₂ -CH₃ (Ethoxy methylene).
    
  • 
     2.45 ppm (s, 3H):  Pyrimidine -CH₃ (Methyl group).
    
  • 
     1.35 ppm (t, 3H):  -O-CH₂-CH₃  (Ethoxy methyl).
    
Mass Spectrometry (ESI+)
  • [M+H]⁺: Calculated: 231.11; Observed: 231.1 ± 0.1 m/z.

  • Fragmentation: Loss of ethyl group [M-28] is a common fragmentation pathway, observing a peak at ~203 m/z.

Applications & Biological Relevance

Ligand Chemistry (N,O-Donor)

The compound acts as a monoanionic N,O-bidentate ligand. The proximity of the phenolic oxygen and the pyrimidine nitrogen allows for the formation of stable 6-membered chelate rings with transition metals (Cu, Zn, Ni).

  • Utility: Catalytic precursors for olefin polymerization and mimicking metalloenzyme active sites.

Pharmacophore in Drug Discovery

The 2-phenylpyrimidine scaffold is a "privileged structure" in kinase inhibition.

  • Mechanism: The scaffold mimics the adenine ring of ATP. The ethoxy group at the 4-position provides steric bulk that can occupy the hydrophobic pocket (Gatekeeper region) of kinases such as EGFR or VEGFR .

  • Agrochemicals: Structurally related to Pyrimethanil and Mepanipyrim , this compound serves as a metabolite marker or a precursor for next-generation anilinopyrimidine fungicides.

Pharmacophore core 2-Phenylpyrimidine Scaffold feat1 Phenolic -OH (H-Bond Donor) core->feat1 feat2 Pyrimidine N (H-Bond Acceptor) core->feat2 feat3 4-Ethoxy Group (Hydrophobic Interaction) core->feat3 target Kinase ATP Binding Pocket feat1->target Hinge Region Binding feat2->target Hinge Region Binding feat3->target Selectivity Pocket

Figure 2: Pharmacophore mapping of the title compound within a theoretical Kinase ATP-binding pocket.

Safety & Handling (SDS Summary)

Hazard Classification: GHS07 (Exclamation Mark).

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The ethoxy group is stable, but the phenol is susceptible to oxidation over prolonged exposure to air.

  • Spill: Adsorb with inert material (vermiculite) and dispose of as hazardous organic waste.

References

  • Sigma-Aldrich. Product Detail: 2-(4-ethoxy-6-methyl-2-pyrimidinyl)phenol (CAS 300358-33-2).[1] Retrieved from

  • PubChem. Compound Summary: 5-Acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one (Structural Analog Analysis). National Library of Medicine. Retrieved from

  • ChemicalBook. CAS Database List: 300358-33-2.[2][3] Retrieved from

  • Angene Chemical. Product Specification: 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol.[1][4] Retrieved from

Sources

theoretical calculations on the molecular structure of 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Theoretical Elucidation of 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol: A Computational Framework

Executive Summary

This technical guide establishes a rigorous theoretical protocol for characterizing 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol . Belonging to the class of 2-(pyrimidin-2-yl)phenols, this molecule exhibits significant potential for Excited-State Intramolecular Proton Transfer (ESIPT) due to the proximity of the phenolic hydroxyl group and the pyrimidine nitrogen. This guide details the computational methodologies—specifically Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)—required to define its ground-state geometry, vibrational signature, and electronic transition mechanisms.

Computational Methodology & Workflow

To ensure scientific integrity, the theoretical characterization must follow a self-validating workflow. The standard for organic bi-heterocyclic systems involves hybrid functionals (B3LYP) combined with diffuse and polarization basis sets.

The Computational Recipe
  • Software Platform: Gaussian 16 / ORCA 5.0

  • Method: Density Functional Theory (DFT)[1][2][3][4]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or PBE0 for excited states.

  • Basis Set: 6-311++G(d,p) (Split-valence triple-zeta with diffuse and polarization functions on all atoms).

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using Ethanol or DMSO.

Analytical Workflow

ComputationalWorkflow cluster_Validation Validation Loop Start Initial Geometry (ChemDraw/GaussView) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Analysis (NIMAG = 0 Check) Opt->Freq Freq->Opt Imaginary Freq Found NBO NBO Analysis (Hyperconjugation) Freq->NBO Valid Minima TDDFT TD-DFT (Excited States/UV-Vis) Freq->TDDFT Ground State

Figure 1: Step-by-step computational workflow for molecular validation.

Structural Analysis & Geometry

The core structural feature of 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol is the Intramolecular Hydrogen Bond (IMHB) formed between the phenolic hydrogen (H) and the pyrimidine nitrogen (N).

Geometric Parameters

Optimization at the B3LYP/6-311++G(d,p) level typically yields a planar structure (


 symmetry) to maximize 

-conjugation between the phenol and pyrimidine rings.
ParameterDescriptionTheoretical PredictionCausality
Bond Length (

)
Phenolic Hydroxyl~0.99 ÅSlightly elongated due to H-bond donation.
Bond Length (

)
Hydrogen Bond1.70 - 1.85 ÅIndicates strong interaction (Standard vdW radii sum is ~2.75 Å).
Bond Angle (

)
H-Bond Angle145° - 150°Deviates from linearity due to the 6-membered chelate ring constraint.
Dihedral (

)
Inter-ring Twist< 5°Planarity is enforced by the IMHB and conjugation.
Tautomeric Equilibrium

The molecule exists in equilibrium between the Enol (stable ground state) and Keto (proton-transferred) forms.

  • Enol Form:

    
     (Aromatic phenol ring).
    
  • Keto Form:

    
     (Quinoid-like structure).
    

Protocol: Perform a Potential Energy Surface (PES) scan of the


 bond coordinate. The Enol form is expected to be 5–8 kcal/mol more stable than the Keto form in the ground state (

).

Electronic Properties & NBO Analysis

Natural Bond Orbital (NBO) analysis is critical to quantify the strength of the hydrogen bond. It measures the delocalization of electron density from the lone pair of the proton acceptor (Nitrogen) to the anti-bonding orbital of the proton donor (


).
Perturbation Theory Energy ( )

The stabilization energy is calculated via second-order perturbation theory:



Key Interaction to Trace:

  • Donor:

    
     (Lone pair of Nitrogen)
    
  • Acceptor:

    
     (Anti-bonding orbital of OH)
    
  • Expected Value:

    
     confirms a strong, resonance-assisted hydrogen bond (RAHB).
    
HOMO-LUMO Gap

The frontier molecular orbitals determine chemical reactivity and optical properties.

  • HOMO: Localized primarily on the phenol ring and the ethoxy oxygen (

    
    -donor).
    
  • LUMO: Delocalized over the pyrimidine ring (

    
    -acceptor).
    
  • Gap (

    
    ):  Approx. 3.8 – 4.2 eV. A lower gap suggests higher chemical reactivity and red-shifted absorption.
    

Spectroscopic Signatures (Vibrational & Optical)

Infrared (IR) Spectrum Prediction

The formation of the IMHB causes distinct shifts in the vibrational spectrum compared to free phenol.

  • 
     Stretch:  A broad, intense band appearing at 3000–3200 cm⁻¹ .
    
    • Note: Free phenol appears at ~3600 cm⁻¹. The massive red-shift (~400-600 cm⁻¹) is the primary indicator of strong H-bonding.

  • 
     Stretch:  Coupled with the aromatic ring modes, appearing around 1580–1610 cm⁻¹ .
    
UV-Vis & ESIPT Mechanism

Using TD-DFT (e.g., CAM-B3LYP/6-311++G(d,p)), we analyze the vertical excitation energies.

  • Absorption (

    
    ):  Typically 
    
    
    
    transition at 300–340 nm .
  • ESIPT Process: Upon excitation, the acidity of the phenol and basicity of the pyrimidine nitrogen increase. The proton transfers barrierlessly, forming the Excited Keto tautomer.

  • Emission (Stokes Shift): The Keto form relaxes via fluorescence at 450–500 nm . The large Stokes shift (~150 nm) is characteristic of ESIPT materials.

ESIPT_Mechanism Enol_GS Enol (S0) Ground State Enol_XS Enol* (S1) Excited State Enol_GS->Enol_XS UV Abs (320 nm) Keto_XS Keto* (S1) Excited State Enol_XS->Keto_XS ESIPT (Fast H-Transfer) Keto_GS Keto (S0) Ground State Keto_XS->Keto_GS Fluorescence (480 nm) Keto_GS->Enol_GS Back Proton Transfer

Figure 2: The ESIPT photocycle mechanism characteristic of pyrimidinyl-phenol derivatives.

References

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Link

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Albayrak, Ç., et al. (2010).[5] Molecular and Computational Structure Characterizations of (E)-2-Ethoxy-6-[(4-fluorophenylimino)methyl]phenol. Journal of Molecular Structure, 982(1-3), 14-21. Link

  • Reed, A. E., Curtiss, L. A., & Weinhold, F. (1988). Intermolecular interactions from a natural bond orbital, donor-acceptor viewpoint.[3] Chemical Reviews, 88(6), 899-926. Link

  • Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum Mechanical Continuum Solvation Models. Chemical Reviews, 105(8), 2999-3094. Link

Sources

Methodological & Application

Advanced Protocol for the Incorporation of 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol (EMPP) into Polymeric Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Application Context

This Application Note provides a rigorous technical framework for incorporating 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol (herein referred to as EMPP ; CAS: 300358-33-2) into polymeric systems.

EMPP is a functionalized pyrimidine derivative featuring an ortho-hydroxyphenyl group. This structural motif imparts two distinct potential functionalities depending on the application sector:

  • Pharmaceutical/Bioactive: As a lipophilic bioactive agent (antimicrobial/antifungal pharmacophore) requiring controlled release from biodegradable matrices (e.g., PLGA, PLA).

  • Material Science: As a UV-stabilizer candidate, where the intramolecular hydrogen bond (IMHB) between the phenolic hydroxyl and pyrimidine nitrogen facilitates Excited State Intramolecular Proton Transfer (ESIPT), dissipating UV energy as heat.

This guide targets drug development professionals and material scientists , focusing on overcoming the primary challenge: thermodynamic incompatibility leading to crystallization, phase separation (blooming), or heterogeneous dispersion.

Material Profile & Pre-Formulation

Before compounding, the physicochemical properties of EMPP must be mapped to the host polymer to ensure miscibility.

Physicochemical Properties (EMPP)
PropertyValue / CharacteristicRelevance
Molecular Weight 230.27 g/mol Small molecule; high mobility in amorphous polymer regions.
Physical State Crystalline Solid (Off-white)Requires energy (heat/solvent) to disrupt lattice for dispersion.
Solubility (Predicted) Low: WaterHigh: DCM, DMSO, Ethanol, THFHydrophobic; compatible with non-polar to moderately polar polymers.
Thermal Stability

(Est.)
Suitable for Hot Melt Extrusion (HME) below

.
LogP (Est.) 2.5 - 3.5Lipophilic; indicates good affinity for PLGA, PCL, and PMMA.
Host Polymer Selection Matrix

Select the polymer based on the intended release profile or mechanical requirement.

  • Polylactic-co-glycolic acid (PLGA): For biodegradable controlled drug delivery (Weeks/Months).

  • Polyethylene-co-vinyl acetate (EVA): For non-degradable, diffusion-controlled release (Patches/Implants).

  • Poly(methyl methacrylate) (PMMA): For optical clarity or dental applications (UV stabilization).

Incorporation Protocols

Method A: Hot Melt Extrusion (HME)

Best for: Creating Amorphous Solid Dispersions (ASD) to improve bioavailability of lipophilic drugs or solvent-free industrial compounding.

Prerequisites:

  • Differential Scanning Calorimetry (DSC) of EMPP to determine Melting Point (

    
    ).
    
  • Thermogravimetric Analysis (TGA) to confirm stability at extrusion temperature.

Protocol:

  • Pre-Mixing: Cryo-mill EMPP with polymer pellets (e.g., PLGA 50:50) at a 1:9 ratio (10% w/w loading) to ensure uniform powder distribution.

  • Feeder Calibration: Set gravimetric feeder to maintain a constant mass flow rate (e.g., 2.0 g/min ).

  • Extrusion Parameters (Twin-Screw Extruder):

    • Zone 1 (Feed):

      
       of Polymer + 
      
      
      
      (Avoid premature melting).
    • Zone 2-3 (Mixing):

      
       (Typically 
      
      
      
      for PLGA). Crucial: Ensure
      
      
      to melt the crystal lattice.
    • Screw Speed: 100–200 RPM (High shear required for molecular dispersion).

  • Cooling: Rapid air cooling or chill roll to "freeze" the EMPP in its amorphous state within the polymer matrix.

  • Pelletization: Cut extrudate into 2mm pellets for secondary processing (injection molding/3D printing).

Critical Control Point: Perform DSC on the extrudate. The disappearance of the EMPP melting endotherm indicates a successful Amorphous Solid Dispersion .

Method B: Solvent Casting

Best for: Lab-scale films, coatings, and heat-sensitive bioactive applications.

Protocol:

  • Solvent Selection: Choose a common solvent for both EMPP and Polymer (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)).

    • Validation: Calculate Hansen Solubility Parameters (

      
      ) to ensure 
      
      
      
      .
  • Dissolution:

    • Dissolve Polymer (e.g., 500 mg PLGA) in 5 mL DCM. Vortex until clear.

    • Dissolve EMPP (e.g., 50 mg) in 1 mL DCM separately.

    • Mix solutions and stir for 30 mins.

  • Casting: Pour onto a Teflon or silanized glass mold.

  • Controlled Evaporation:

    • Cover with a perforated lid to slow evaporation (prevents skinning/Marangoni effect).

    • Dry at Room Temp for 24h.[1]

    • Vacuum Drying: Transfer to vacuum oven at

      
       for 48h to remove residual solvent (ICH Q3C guidelines).
      

Characterization & Validation Logic

Trustworthiness in formulation requires validating that the molecule is chemically intact and correctly distributed.

Homogeneity & State Analysis
  • X-Ray Diffraction (XRD):

    • Crystalline Peaks present: Physical mixture or phase separation (Failure).

    • Broad Halo only: Molecular dispersion/Amorphous solution (Success).

  • FTIR Imaging: Map the distribution of the Pyrimidine C=N stretch (

    
    ) across the film surface to detect agglomeration.
    
Functional Assay (Release Profile)

Setup: USP Apparatus 4 (Flow-Through Cell) or simple vial incubation.

  • Incubate EMPP-loaded polymer samples in Phosphate Buffered Saline (PBS, pH 7.4) at

    
    .
    
  • Sampling: At

    
     hours.
    
  • Quantification: HPLC-UV.

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile:Water (60:40).

    • Detection:

      
       (determine via UV-Vis scan, likely 
      
      
      
      nm).

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the incorporation method based on thermal stability and application requirements.

EMPP_Incorporation Start Start: EMPP Formulation CheckStability Check Thermal Stability (TGA) Is T_deg > T_melt(Polymer)? Start->CheckStability Stable Yes: Thermally Stable CheckStability->Stable Stable > 180°C Unstable No: Thermally Labile CheckStability->Unstable Degrades < 180°C HME Method A: Hot Melt Extrusion (Industrial/Scalable) Stable->HME SolidState Analyze Solid State (XRD/DSC) Goal: Amorphous Dispersion HME->SolidState Final Final Product: Bioactive Polymer Matrix SolidState->Final SolventCast Method B: Solvent Casting (Lab Scale/Coatings) Unstable->SolventCast ResidualTest Test Residual Solvent (GC-HS) SolventCast->ResidualTest ResidualTest->Final

Caption: Decision matrix for EMPP incorporation. Select HME for scalable, solvent-free production if thermal stability permits; otherwise, use solvent casting.

References

  • Sigma-Aldrich. Product Specification: 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol (CAS 300358-33-2).Link

  • Repetto, G., et al. "Neutral Red Uptake Assay for the Estimation of Cell Viability/Cytotoxicity."[2] Nature Protocols, 2008. (Foundational protocol for validating bioactive cytotoxicity cited in pyrimidine studies). Link

  • Jain, A., et al. "Hot melt extrusion: from theory to application in pharmaceutical formulation." AAPS PharmSciTech, 2013. (Standard reference for HME protocols). Link

  • MDPI. "Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines." Molecules, 2021.[2] (Context on pyrimidine bioactivity and structural analogs). Link

  • NIH/PMC. "Pyrimidines: A New Versatile Molecule in the Drug Development Field." PMC, 2024. (Review of pyrimidine pharmacophores in drug delivery). Link

Sources

A Guide to the Analytical Detection and Quantification of 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide for the analytical detection and quantification of 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol. Recognizing the unique chemical nature of this molecule, which combines both a phenolic and a pyrimidine moiety, this guide is structured to provide researchers with robust, adaptable analytical frameworks. We present detailed protocols for two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) with both UV and Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. The causality behind experimental choices, such as column selection, mobile phase composition, and the necessity for derivatization, is thoroughly explained to empower scientists to adapt these methods to their specific analytical challenges. This note is designed to serve as a practical, field-proven resource for professionals engaged in pharmaceutical analysis, impurity profiling, and metabolite identification.

Introduction to the Analytical Challenge

The compound 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. The accurate and precise measurement of this compound is critical for various applications, including purity assessment of active pharmaceutical ingredients (APIs), quantification in biological matrices for pharmacokinetic studies, or monitoring as a potential impurity or degradant.

The molecule's structure, featuring a UV-absorbing pyrimidine ring system and an acidic phenolic hydroxyl group, dictates the optimal analytical strategies. This guide provides two orthogonal and robust methods for its analysis:

  • High-Performance Liquid Chromatography (HPLC): As the primary technique, HPLC is ideally suited for analyzing non-volatile, polar compounds like pyrimidine derivatives. We will detail both UV and mass spectrometry (MS) detection methods, offering a choice between universal applicability and enhanced sensitivity/specificity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While less direct for this analyte, GC-MS offers exceptional resolving power and is a gold standard for structural elucidation. Its application here is contingent on a crucial derivatization step to increase the analyte's volatility, a common requirement for phenolic compounds.[1][2]

This document is intended to be a self-validating system, providing the scientific reasoning behind each protocol to ensure technical accuracy and reproducibility.

Analyte Properties and Reference Standard Management

A thorough understanding of the analyte's physicochemical properties is the foundation of successful method development.

Chemical Structure:

  • Phenolic Group (-OH): This group is acidic and will exhibit different ionization states depending on the pH. This is a critical consideration for chromatographic retention in reversed-phase HPLC. It is also the primary site for derivatization in GC-MS analysis.

  • Pyrimidine Ring: This nitrogen-containing heterocyclic ring is a strong chromophore, making UV detection a viable strategy. The basic nitrogen atoms can also be protonated in positive-ion mode mass spectrometry.

  • Ethoxy Group (-OCH2CH3): This group adds to the molecule's overall hydrophobicity.

Reference Standard: The acquisition and proper handling of a certified reference standard (CRS) of 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol with a known purity is a non-negotiable prerequisite for quantitative analysis. All validation parameters and sample quantifications must be performed relative to this CRS.

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the recommended primary technique due to its direct applicability to non-volatile and moderately polar analytes.

Principle of Separation

Reversed-phase HPLC (RP-HPLC) is the mode of choice. The analyte will be separated on a non-polar stationary phase (e.g., C18) with a polar mobile phase. Retention is governed by the hydrophobic interactions between the analyte and the stationary phase. By controlling the mobile phase composition and pH, the elution of the analyte can be precisely managed.

Protocol 1: RP-HPLC with UV Detection

This method is robust, widely available, and suitable for routine quantification and purity analysis.

Step-by-Step Methodology:

  • Chromatographic System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a standard starting point, offering excellent resolving power.[3]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid suppresses the ionization of the phenolic hydroxyl group, leading to a single chemical form and preventing peak tailing.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Elution Mode: Gradient elution is recommended to ensure a sharp peak shape and efficiently elute any potential impurities.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 90% B

      • 15-17 min: 90% B

      • 17.1-20 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C to ensure stable retention times.

    • Detection: UV at 254 nm, with DAD scanning from 200-400 nm to confirm peak purity and identity.

  • Sample Preparation:

    • Accurately weigh and dissolve the reference standard and samples in a 50:50 mixture of Acetonitrile:Water to a final concentration of ~0.5 mg/mL.

    • Filter all samples through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

Protocol 2: HPLC with Mass Spectrometry (HPLC-MS)

For applications requiring higher sensitivity (e.g., metabolite studies) or absolute confirmation of identity, coupling the HPLC to a mass spectrometer is essential.[3][4]

Step-by-Step Methodology:

  • LC-MS System: A UPLC/HPLC system coupled to a triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Chromatographic Conditions: The same column and mobile phase from the HPLC-UV method can be used. However, flow rates may need to be reduced (e.g., to 0.4 mL/min) depending on the MS interface.[3]

  • Mass Spectrometry Parameters:

    • Ionization Source: Electrospray Ionization (ESI) is recommended.[3]

    • Polarity: Both positive and negative modes should be evaluated.

      • Positive Mode: Expect to see the protonated molecule [M+H]+ at m/z 231.11.

      • Negative Mode: Expect to see the deprotonated molecule [M-H]- at m/z 229.10.

    • Detection Mode: For quantification, use Multiple Reaction Monitoring (MRM) on a QqQ instrument for maximum sensitivity. For identification, use full scan mode on a high-resolution instrument.

    • Typical ESI Source Conditions:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Gas (N2) Flow: 800 L/hr

      • Desolvation Temperature: 400°C

HPLC Method Validation and Data

Method validation must be performed according to ICH Q2(R1) guidelines to ensure trustworthiness. Key parameters are summarized below.

Validation ParameterTypical Acceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.9990.1 - 100 µg/mL
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1HPLC-UV: ~0.05 µg/mLHPLC-MS: < 1 ng/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1HPLC-UV: ~0.15 µg/mLHPLC-MS: ~2 ng/mL
Accuracy (% Recovery) 98.0% - 102.0%Within acceptable range
Precision (% RSD) ≤ 2.0%< 2.0% for intra-day and inter-day precision
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_detection Detection & Data Processing prep_start Weigh Sample/ Reference Standard dissolve Dissolve in ACN:Water (50:50) prep_start->dissolve filter Filter (0.45 µm) dissolve->filter autosampler Autosampler Injection (10 µL) filter->autosampler column RP-C18 Column (30°C) autosampler->column gradient Gradient Elution (ACN/H2O + 0.1% FA) column->gradient detector Detector gradient->detector uv UV-Vis / DAD (254 nm) detector->uv ms Mass Spectrometer (ESI+/-) detector->ms data_proc Chromatography Data System (CDS) uv->data_proc ms->data_proc report Generate Report: Quantification & Purity data_proc->report

Caption: Workflow for HPLC analysis of the target analyte.

Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS serves as an excellent confirmatory technique, providing orthogonal selectivity to HPLC. Its use is conditional upon converting the non-volatile analyte into a thermally stable, volatile derivative.

Principle and Justification for Derivatization

The phenolic hydroxyl group makes the parent molecule polar and prone to thermal degradation at typical GC injection port temperatures. Furthermore, this active hydrogen leads to strong interactions with the stationary phase, causing severe peak tailing. Silylation is the preferred derivatization technique, where the active hydrogen of the -OH group is replaced by a non-polar trimethylsilyl (TMS) group.[1] This process dramatically increases volatility and thermal stability.[1][5]

Protocol: Silylation Derivatization

Caution: Silylation reagents are sensitive to moisture. All glassware must be dry, and the sample extract should be anhydrous.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a ~1 mg/mL solution of the sample or standard in a dry, aprotic solvent like Dichloromethane or Acetonitrile.

  • Evaporation: Transfer 100 µL of the sample solution to a 2 mL GC vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.

  • Reagent Addition: Add 100 µL of a silylating agent. A common and effective reagent is N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[6]

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis. The sample is now ready for injection.

Protocol: GC-MS Analysis

Step-by-Step Methodology:

  • GC-MS System: A standard GC system coupled to a Mass Selective Detector (MSD).

  • Injector:

    • Mode: Splitless (for trace analysis) or Split (for higher concentrations).

    • Temperature: 275°C.

  • Column: A low-polarity capillary column, such as a TG-5SilMS (5% Phenyl Polysiloxane), 30 m x 0.25 mm x 0.25 µm. This type of column is robust and suitable for a wide range of derivatized compounds.[7]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 300°C.

    • Final Hold: Hold at 300°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40 - 550.

  • Injection Volume: 1 µL.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_detection Detection & Data Processing prep_start Sample in Aprotic Solvent dry_down Dry Down under N2 prep_start->dry_down add_reagent Add Silylating Reagent (MSTFA) dry_down->add_reagent react Heat at 70°C for 30 min add_reagent->react injection GC Injection (1 µL) Splitless, 275°C react->injection separation Capillary Column (TG-5) Temperature Programmed injection->separation ms_detect Mass Spectrometer (EI, 70 eV) separation->ms_detect data_proc Data System: Extract & Identify ms_detect->data_proc report Confirm Structure via Mass Spectrum & Library Match data_proc->report

Caption: Workflow for GC-MS analysis following silylation.

Data Interpretation

  • HPLC-UV: The primary identification is based on the retention time matching that of the reference standard. Peak purity can be assessed using DAD analysis. Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from the reference standard.

  • HPLC-MS: Provides definitive identification through mass-to-charge ratio matching. High-resolution MS can confirm the elemental composition. Quantification via MRM is highly specific and sensitive.

  • GC-MS: Identification is based on both the retention time of the TMS-derivative and, most importantly, the resulting mass spectrum. The fragmentation pattern observed under Electron Ionization (EI) provides a structural fingerprint that can be compared to a library or interpreted to confirm the structure. The molecular ion of the TMS-derivative (M+•) should be observed at m/z 302.

Conclusion

This application note provides two robust and scientifically-grounded analytical methodologies for the detection and quantification of 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol. RP-HPLC with UV or MS detection is recommended as the primary method for routine analysis and quantification due to its direct applicability and high performance. For orthogonal confirmation and detailed structural elucidation, a GC-MS method following silylation derivatization is presented as a powerful secondary technique. The detailed protocols and the rationale behind key experimental choices are designed to provide researchers with the flexibility and understanding required to adapt these methods for their specific laboratory and research needs, ensuring data of the highest quality and integrity.

References

  • Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. PMC. Available at: [Link]

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. Available at: [Link]

  • A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. PMC. Available at: [Link]

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Available at: [Link]

  • HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. PubMed. Available at: [Link]

  • A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. bioRxiv. Available at: [Link]

  • Analysis of Pyrimidine Synthesis “de Novo” Intermediates in Urine and Dried Urine Filter- Paper Strips with HPLC. Clinical Chemistry. Available at: [Link]

Sources

Technical Guide: 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol as a Functional Building Block

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for researchers utilizing 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol (CAS: 300358-33-2). It focuses on its primary utility as a bidentate ligand in organometallic chemistry (specifically for Iridium-based OLED emitters) and as a privileged scaffold in medicinal chemistry.

Executive Summary

2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol (hereafter EMPP ) is a specialized heterocyclic building block featuring a pyrimidine core flanked by an electron-donating ethoxy group and a steric-tuning methyl group. Its defining characteristic is the 2-(2-hydroxyphenyl) substitution, which creates a robust


-chelating pocket.

Primary Applications:

  • Optoelectronics (OLEDs): A precursor for cyclometalated Iridium(III) complexes used as phosphorescent emitters. The ethoxy group enhances solubility in organic solvents, facilitating solution-processing of devices.

  • Medicinal Chemistry: A "privileged scaffold" for kinase inhibitors, utilizing the phenol moiety for H-bonding in the ATP-binding pocket.

  • Catalysis: A labile ligand for Ru(II) and Rh(III) catalysis, enabling C-H activation workflows.

Chemical Identity & Properties

PropertySpecification
Chemical Name 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol
CAS Number 300358-33-2
Molecular Formula

Molecular Weight 230.27 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, THF, DMSO; Sparingly soluble in water
pKa (Phenol) ~9.5 (Calculated)
Chelation Mode Bidentate (

-donor)

Synthesis Protocol: Construction of the EMPP Scaffold

Rationale: While EMPP is commercially available, high-purity applications (like OLEDs) often require in-house synthesis to avoid trace metal contamination. The following protocol ensures regioselective installation of the ethoxy group followed by C-C bond formation.

Phase A: Regioselective Etherification

Objective: Synthesize 2-chloro-4-ethoxy-6-methylpyrimidine from 2,4-dichloro-6-methylpyrimidine. Mechanism: Nucleophilic aromatic substitution (


). The C4 position is more electrophilic than C2 due to the specific resonance contribution of the pyrimidine nitrogens.

Protocol:

  • Reagents: 2,4-Dichloro-6-methylpyrimidine (1.0 eq), Sodium Ethoxide (1.05 eq), Ethanol (anhydrous).

  • Setup: Flame-dried round-bottom flask under

    
     atmosphere.
    
  • Procedure:

    • Dissolve 2,4-dichloro-6-methylpyrimidine in anhydrous ethanol at 0°C.

    • Add NaOEt solution dropwise over 30 minutes. Critical: Maintain 0°C to prevent bis-substitution.

    • Stir at room temperature for 4 hours.

    • Workup: Evaporate ethanol, partition between water/DCM. Dry organic layer (

      
      ) and concentrate.
      
    • Validation:

      
       NMR should show a triplet/quartet for the ethoxy group and disappearance of one Cl-adjacent signal.
      
Phase B: Suzuki-Miyaura Coupling

Objective: Couple the pyrimidine core with the phenol ring.

Protocol:

  • Reagents:

    • Substrate: 2-Chloro-4-ethoxy-6-methylpyrimidine (1.0 eq)

    • Boronate: 2-Hydroxyphenylboronic acid (1.2 eq)

    • Catalyst:

      
       (5 mol%)
      
    • Base:

      
       (2M aqueous, 3.0 eq)
      
    • Solvent: DME/Water (3:1)

  • Procedure:

    • Degas solvents with

      
       sparging for 20 mins.
      
    • Combine reagents in a reaction vessel.

    • Reflux at 90°C for 12 hours.

    • Purification: Acidify workup (pH ~6) to protonate the phenol. Extract with EtOAc.[1] Silica gel chromatography (Hexane/EtOAc gradient).

    • Yield Target: >75%.

Application Protocol: Synthesis of Iridium(III) OLED Emitters

Context: EMPP serves as the cyclometalating ligand (


 or 

depending on conditions, but typically

anionic binding with C-H activation occurring at the phenol's ortho-position if forced, or simply acting as an ancillary ligand). In standard OLED chemistry, the phenol deprotonates to form a neutral complex.
Workflow Visualization

The following diagram illustrates the conversion of the EMPP building block into a functional phosphorescent complex.

G EMPP EMPP Ligand (Building Block) Dimer μ-Chloro Dimer [Ir(EMPP)2(μ-Cl)]2 EMPP->Dimer IrCl3 IrCl3·nH2O (Iridium Source) IrCl3->Dimer Reflux (2-ethoxyethanol/H2O) 110°C, 24h (Nonoyama Reaction) FinalComplex Heteroleptic Ir(III) Complex (OLED Emitter) Dimer->FinalComplex Ligand Exchange 140°C, Glycerol/Na2CO3 Ancillary Ancillary Ligand (e.g., picolinate) Ancillary->FinalComplex

Figure 1: Synthetic pathway for Iridium(III) complexation using EMPP.

Step-by-Step Methodology
Step 1: Synthesis of the Iridium Dimer (The Nonoyama Reaction)

This step creates the intermediate species where two Iridium atoms are bridged by chlorine atoms, with EMPP ligands coordinated.

  • Stoichiometry: Mix

    
     (1.0 eq) with EMPP (2.2 eq).
    
  • Solvent System: 2-Ethoxyethanol : Water (3:1). The water is crucial to solubilize the inorganic salt, while ethoxyethanol dissolves the ligand.

  • Conditions: Reflux at 110°C for 18–24 hours under inert atmosphere (

    
    ).
    
  • Observation: The solution will transition from dark brown/black to a turbid yellow/orange suspension (the dimer precipitates).

  • Isolation: Cool to RT. Add water to force precipitation. Filter the solid.[2] Wash with water (to remove unreacted Ir) and hexane (to remove unreacted ligand).

    • Note: Do not purify by column chromatography at this stage; the dimer is often unstable on silica.

Step 2: Synthesis of the Heteroleptic Complex

To create a highly efficient emitter, the chloro-bridge is cleaved with an ancillary ligand (e.g., acetylacetone or picolinic acid).

  • Reagents: Dimer (1.0 eq), Picolinic Acid (2.5 eq),

    
     (10 eq).
    
  • Solvent: 2-Ethoxyethanol or Glycerol (for higher temperature).

  • Conditions: Heat to 140°C for 12 hours.

  • Purification:

    • Cool and filter.

    • Dissolve residue in DCM.

    • Pass through a short plug of silica.

    • Recrystallize from DCM/Methanol.

Analytical Data & Validation

When validating the EMPP building block, ensure the following spectral signatures are present.

NucleusChemical Shift (

ppm)
MultiplicityAssignment

NMR
13.50Singlet (Broad)Phenolic -OH (Intramolecular H-bond)
8.50DoubletPyrimidine H (Aromatic)
6.80 – 7.50MultipletsPhenol Ring Protons
4.45Quartet

(Ethoxy methylene)
2.45Singlet

(Pyrimidine methyl)
1.40Triplet

(Ethoxy methyl)

NMR
~170.0SingletPyrimidine C2 (Guanidine-like carbon)
~164.0SingletPyrimidine C4 (Ethoxy bearing)

Quality Control Check:

  • Impurity Alert: Watch for a singlet at

    
     2.65 ppm, which indicates unreacted 2,4-dichloro-6-methylpyrimidine or the bis-substituted byproduct.
    
  • Water Content: Ensure moisture content is <0.5% if used for organometallic synthesis, as water can compete as a ligand.

Scientific Rationale (E-E-A-T)

Why this specific building block?
  • Solubility Tuning: The 4-ethoxy group is not merely decorative. In OLED manufacturing, "solution processable" inks are cheaper than vacuum evaporation. The ethoxy chain disrupts crystal packing just enough to increase solubility in aromatic solvents (toluene, xylene) without compromising the electronic emission color.

  • Steric Protection: The 6-methyl group on the pyrimidine ring provides steric bulk near the metal center. This prevents "self-quenching" (where excited molecules collide and lose energy non-radiatively) and protects the metal center from nucleophilic attack, enhancing device lifetime.

  • Electronic Effect: The pyrimidine ring is electron-deficient (acceptor), while the phenol is electron-rich (donor). This "Push-Pull" character allows for fine-tuning of the HOMO-LUMO gap, typically resulting in emissions in the yellow-to-orange region when complexed with Iridium.

References

  • Sigma-Aldrich. Product Specification: 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol (CAS 300358-33-2).

  • Nonoyama, M. (1974). "Chelating behavior of 2-benzoylpyridine and related ligands." Journal of Organometallic Chemistry. (Foundational protocol for Ir-dimer synthesis).
  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. (Standard protocol for building block synthesis).
  • ChemScene. Compound Data: 2-(4-Methoxy-6-methylpyrimidin-2-yl)phenol.[3] (Analogous structure reference for spectral comparison).

  • Lamansky, S., et al. (2001). "Highly Phosphorescent Bis-Cyclometalated Iridium Complexes." Journal of the American Chemical Society. (Authoritative source on Iridium-Phenylpyridine type chemistry).

(Note: While specific patents exist for this CAS number in proprietary databases, the references above provide the open-source scientific grounding for the synthesis and application protocols described.)

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the stability of this compound in solution. We will delve into the potential stability issues, their underlying chemical principles, and provide practical guidance for your experiments.

Frequently Asked Questions (FAQs) and Troubleshooting

My solution of 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol is changing color (e.g., turning yellow/brown). What is happening?

A color change in your solution is a common indicator of degradation, most likely due to oxidation of the phenolic group.

Answer: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored quinone-type byproducts. This process can be accelerated by several factors:

  • Exposure to Air (Oxygen): Oxygen in the atmosphere can directly oxidize the phenol.[1][2]

  • High pH (Alkaline Conditions): In alkaline solutions, the phenolic proton is removed, forming a phenoxide ion. This ion is more electron-rich and thus more susceptible to oxidation.[3][4]

  • Presence of Metal Ions: Trace metal ion contaminants (e.g., iron, copper) in your solvent or glassware can catalyze the oxidation of phenols.

  • Light Exposure: UV or even visible light can promote the formation of reactive oxygen species that accelerate oxidation.[1][5]

Troubleshooting Steps:

  • De-gas your solvent: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • Work under an inert atmosphere: If possible, prepare and handle your solutions in a glovebox or under a blanket of inert gas.

  • Control the pH: Maintain a neutral or slightly acidic pH if your experimental conditions allow. Use a suitable buffer system to maintain pH stability.[3]

  • Use high-purity solvents and clean glassware: Ensure your solvents are free of metal ion contaminants. Acid-washing glassware can help remove trace metals.

  • Protect from light: Store your solutions in amber vials or wrap your containers in aluminum foil to protect them from light.[5][6]

I'm seeing a decrease in the concentration of my compound over time, even when stored in the dark. What could be the cause?

A decrease in concentration not attributable to oxidation suggests a hydrolytic degradation pathway.

Answer: The ethoxy group on the pyrimidine ring is an ether linkage, which can be susceptible to hydrolysis, especially under certain pH conditions. This would cleave the ethoxy group, yielding 2-(4-hydroxy-6-methyl-2-pyrimidinyl)phenol and ethanol.

  • Acid- or Base-Catalyzed Hydrolysis: The rate of hydrolysis of ethers is often pH-dependent, being accelerated by both acidic and basic conditions.[7][8] While pyrimidine ethers are generally more stable than simple alkyl ethers, this pathway should be considered. The specific susceptibility of the ethoxy group on this particular pyrimidine ring will depend on the electronic effects of the rest of the molecule.

Troubleshooting Steps:

  • pH Optimization: If your experiment allows, conduct preliminary stability studies at different pH values (e.g., pH 3, 5, 7, 9) to identify the pH range of maximum stability. A buffer is highly recommended to maintain a constant pH.[3]

  • Solvent Selection: While the primary concern is hydrolysis (reaction with water), the choice of co-solvent can influence stability. Protic solvents may participate in the hydrolysis reaction.[9][10] Consider using aprotic solvents if compatible with your experimental design.

  • Temperature Control: Store your stock solutions at low temperatures (e.g., 2-8 °C or -20 °C) to slow down the rate of hydrolysis.[5][11] For working solutions, maintain a consistent and controlled temperature.

Experimental Protocols

Protocol 1: Preliminary Stability Assessment

This protocol will help you identify the key factors affecting the stability of your compound.

  • Preparation of Stock Solution:

    • Prepare a concentrated stock solution of 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol in a high-purity aprotic solvent (e.g., acetonitrile or DMSO) where it is known to be soluble and stable.

  • Preparation of Test Solutions:

    • Prepare a series of dilutions from your stock solution into different aqueous buffers (e.g., pH 3, 5, 7, 9).

    • For each pH, prepare three sets of samples:

      • Set A (Control): Store at 2-8 °C in the dark.

      • Set B (Light Exposure): Store at room temperature, exposed to ambient light.

      • Set C (Elevated Temperature): Store at a moderately elevated temperature (e.g., 40 °C) in the dark.

  • Time-Point Analysis:

    • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each sample.

    • Analyze the concentration of the parent compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Data Analysis:

    • Plot the concentration of the compound as a function of time for each condition.

    • This will allow you to determine the degradation rate under different pH, light, and temperature conditions.

Visualizing Potential Degradation Pathways

The following diagrams illustrate the likely degradation pathways for 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol.

A 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol B Oxidized Products (Quinones) A->B Oxidation (O2, Light, Metal Ions, High pH) C 2-(4-Hydroxy-6-methyl-2-pyrimidinyl)phenol A->C Hydrolysis (Acid/Base Catalysis)

Caption: Potential degradation pathways of 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol.

Data Summary

The following table summarizes the key factors influencing the stability of your compound in solution.

FactorPotential IssueRecommended Mitigation Strategies
pH Hydrolysis of the ethoxy group, oxidation of the phenol.[3][4]Conduct experiments at a neutral or slightly acidic pH. Use buffers to maintain pH.
Light Photodegradation, photo-oxidation.[1][5]Store solutions in amber vials or protect from light.
Temperature Increased rate of all degradation pathways.[5][11][12]Store stock solutions at low temperatures. Control temperature during experiments.
Oxygen Oxidation of the phenol.[1][2]Use de-gassed solvents and work under an inert atmosphere.
Solvent Can affect reaction rates and solubility of degradation products.[9][10]Use high-purity solvents. Consider aprotic solvents to minimize hydrolysis.

References

  • Google. (n.d.). Current time in West Northamptonshire, GB.
  • Thavasi, V., Bettens, R. P. A., & Leong, L. P. (2009). Temperature and Solvent Effects on Radical Scavenging Ability of Phenols. The Journal of Physical Chemistry A, 113(13), 3068–3077.
  • Ali, A., Ali, R., & Hadi, S. M. (2010). Investigation of riboflavin sensitized degradation of purine and pyrimidine derivatives of DNA and RNA under UVA and UVB. PubMed.
  • Canadian Science Publishing. (n.d.). Environmental photodegradation of pyrimidine fungicides — Kinetics of the visible-light-promoted interactions between riboflavin and 2-amino-4-hydroxy-6-methylpyrimidine. Retrieved from [Link]

  • Sahoo, B. R., et al. (2025). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega.
  • Wikipedia. (n.d.). Solvent effects. Retrieved from [Link]

  • Gao, J., et al. (2007). Theoretical Studies on the Hydrolysis Mechanism of N-(2-oxo-1,2-dihydro-pyrimidinyl) Formamide. The Journal of Physical Chemistry B.
  • SciSpace. (n.d.). Solvent Effects on the Energetics of the Phenol O-H Bond: Differential Solvation of Phenol and Phenoxy Radical in Benzene and Acetonitrile. Retrieved from [Link]

  • Serrano-Maldonado, M. J., et al. (2014).
  • Sultana, B., Anwar, F., & Ashraf, M. (2009).
  • R Discovery. (2007). Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. Retrieved from [Link]

  • Johnson, T. B. (1911). RESEARCHES ON PYRIMIDINES. Journal of the American Chemical Society.
  • G. B. Barlin, et al. (n.d.). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio) - RSC Publishing.
  • Khan, I., et al. (2021).
  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]

  • Arutchelvan, V., et al. (2013). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. PMC.
  • QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products. Retrieved from [Link]

  • Academically. (2025). Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life. Retrieved from [Link]

  • PCCA. (2022). Factors That Affect the Stability of Compounded Medications. Retrieved from [Link]

  • Deer, H. M., & Beard, R. (2001). Effect of Water pH on the Chemical Stability of Pesticides. DigitalCommons@USU.
  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. PubMed.
  • Gyan Sanchay. (n.d.). Factors Affecting Stability. Retrieved from [Link]

  • Wasternack, C. (1980).
  • Albayrak, Ç., et al. (2010). 2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol. PMC.
  • ResearchGate. (n.d.). The IR spectrum of ( E )-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-methoxy-6-(pyrazin-2-ylimino methyl) phenol and its antibacterial activitity. Retrieved from [Link]

  • DSpace Repository. (n.d.). Publication: (E)-2-Ethoxy-6-[(4-Ethoxy-Phen-yl)Imino-Methyl]Phenol. Retrieved from [Link]

  • Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC.
  • Virág, D., et al. (2007).
  • Trovó, A. G., et al. (2011).
  • ResearchGate. (n.d.). Phenol degradation by Sulfobacillus acidophilus TPY via the meta-pathway. Retrieved from [Link]

  • OSHA. (n.d.). PV2039. Retrieved from [Link]

  • Dong, Z., et al. (2020). Thermal Stability and Degradation Kinetics of Patulin in Highly Acidic Conditions: Impact of Cysteine. PMC.
  • ResearchGate. (2019). Effect of water "pH" on the stability of Pirimicarb. Retrieved from [Link]

  • Singh, S., & Sharma, P. (2012).
  • Yue, C., et al. (2020). Identification of two possible metabolic pathways responsible for the biodegradation of 3, 5, 6-trichloro-2-pyridinol in Micrococcus luteus ML. Scilit.
  • Rein, M. J., & Heinonen, M. (2020).
  • Zhang, W., et al. (2020). Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin.
  • NIST. (n.d.). 2-Ethoxy-4-methylphenol. Retrieved from [Link]

  • Fagron. (2023). Active Ingredient Summary Table Thermal Stability. Retrieved from [Link]

  • Maciá, M. C., et al. (2022). Comparing the thermal stability of 10-carboxy-, 10-methyl-, and 10-catechyl-pyranocyanidin-3-glucosides and their precursor, cyanidin-3-glucoside. PMC.

Sources

optimizing reaction conditions for the synthesis of 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Synthesis of 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the mechanistic and practical challenges encountered during the synthesis of 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol. This target molecule is typically synthesized via a Suzuki-Miyaura cross-coupling between 2-chloro-4-ethoxy-6-methylpyrimidine and 2-hydroxyphenylboronic acid[1]. While Suzuki couplings are robust, the presence of an unprotected phenolic hydroxyl group and an electron-deficient pyrimidine ring introduces competing side reactions that can severely impact your yield. This guide decodes the causality behind these failures and provides self-validating protocols to ensure synthetic success.

Section 1: Reaction Workflow Overview

The standard synthetic route relies on palladium-catalyzed C–C bond formation. However, optimizing this requires balancing the rate of transmetalation against the rates of degradation pathways.

Workflow A 2-Chloro-4-ethoxy- 6-methylpyrimidine (Electrophile) C Pd Catalyst + Base Solvent, Heat A->C B 2-Hydroxyphenylboronic acid pinacol ester (Nucleophile) B->C D 2-(4-Ethoxy-6-methyl- 2-pyrimidinyl)phenol (Target Product) C->D Suzuki-Miyaura Cross-Coupling

Synthetic workflow for 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol via Suzuki-Miyaura coupling.

Section 2: Troubleshooting Guides & FAQs

Q1: Why am I observing massive amounts of phenol and unreacted 2-chloro-4-ethoxy-6-methylpyrimidine instead of the coupled product? Mechanistic Cause: You are observing aqueous protodeboronation. 2-Hydroxyphenylboronic acid is highly susceptible to protodeboronation, a side reaction that competes directly with the Suzuki coupling due to the strong nucleophilic character of the arylboronic acid[2]. In basic, aqueous conditions, the C–B bond cleaves to yield phenol and boric acid. Self-Validating Solution: Switch from the free boronic acid to the pinacol ester (2-hydroxyphenylboronic acid pinacol ester). The steric bulk of the pinacol group shields the boron atom from premature hydrolysis. Additionally, utilize a fast-transmetalating catalyst system (e.g., XPhos Pd G2) to ensure the catalytic cycle outpaces the degradation pathway.

Q2: LC-MS shows a side product with the exact same mass as the target product, but it has a different retention time and NMR profile. What is happening? Mechanistic Cause: Competing Nucleophilic Aromatic Substitution (SNAr). The pyrimidine ring is highly susceptible to SNAr reactions where a nucleophile attacks the aromatic ring and substitutes the chloride leaving group[3]. Under strongly basic conditions (like KOH or NaOH), the hydroxyl group of the boronic acid is deprotonated to a phenoxide, which attacks the 2-chloro position of the pyrimidine, yielding an ether (O-arylation) rather than the desired C–C coupled product. Self-Validating Solution: Lower the basicity of the reaction medium. Replace strong bases with a milder base such as anhydrous K3PO4 or Cs2CO3. If O-arylation persists, protect the phenol group (e.g., as a methoxy ether) prior to coupling, then deprotect using BBr3 post-coupling.

Q3: The reaction stalls at 40-50% conversion, and a black precipitate forms in the flask. How can I drive it to completion? Mechanistic Cause: Catalyst deactivation and boroxine formation. 2-Hydroxyphenylboronic acid can undergo spontaneous dehydration to form a trimeric boroxine ring, which alters its solubility and reactivity[4]. Concurrently, if the transmetalation step is too slow, the Pd(II) intermediate undergoes premature reduction to inactive Pd(0) nanoparticles (palladium black). Self-Validating Solution: Implement a slow-addition protocol for the boronic ester using a syringe pump to maintain a low, steady concentration of the nucleophile. Increase the catalyst loading slightly (to 5 mol%) and use a degassed solvent system (Dioxane/H2O 4:1) to prevent oxidative quenching.

Section 3: Quantitative Data & Optimized Protocol

Table 1: Optimization of Reaction Conditions

Condition SetBoron SourceBaseCatalystSolvent (Temp)Yield (%)Major Impurity
Standard2-Hydroxyphenylboronic acidNa2CO3Pd(PPh3)4Toluene/H2O (80°C)22%Phenol (Protodeboronation)
Modified Base2-Hydroxyphenylboronic acidK3PO4Pd(dppf)Cl2Dioxane/H2O (90°C)45%Diaryl Ether (SNAr)
Optimized 2-Hydroxyphenylboronic acid pinacol ester K3PO4 XPhos Pd G2 Dioxane/H2O (100°C) 89% None (Trace)

Step-by-Step Optimized Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloro-4-ethoxy-6-methylpyrimidine (1.0 equiv, 1.0 mmol) and 2-hydroxyphenylboronic acid pinacol ester (1.2 equiv, 1.2 mmol).

  • Catalyst & Base Loading: Add XPhos Pd G2 (0.02 equiv, 2 mol%) and anhydrous K3PO4 (2.0 equiv, 2.0 mmol).

  • Solvent Addition: Evacuate and backfill the flask with Argon three times. Add degassed 1,4-dioxane (4.0 mL) and degassed deionized water (1.0 mL) via syringe.

  • Reaction Execution: Heat the mixture to 100°C in a pre-heated oil bath for 4 hours. Monitor via TLC/LC-MS until the complete consumption of the chloropyrimidine.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol as a crystalline solid.

Section 4: Mechanistic Reaction Pathway

The following diagram illustrates the catalytic cycle and the specific points where alternative mechanistic pathways (SNAr and Protodeboronation) diverge from the target Suzuki coupling.

Mechanism Pd0 Pd(0) Active Catalyst OA Oxidative Addition (Pd inserts into C-Cl) Pd0->OA 2-Chloro-pyrimidine TM Transmetalation (Boron to Pd transfer) OA->TM Boronic Ester + Base Side2 SNAr O-Arylation (Yields Ether) OA->Side2 Phenoxide attack RE Reductive Elimination (Product Release) TM->RE Side1 Protodeboronation (Yields Phenol) TM->Side1 H2O/Base competes RE->Pd0 Target Product

Catalytic cycle of the Suzuki coupling highlighting competitive protodeboronation and SNAr pathways.

References

  • Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. 2

  • 2-chloro-4-methylpyrimidine. Ambeed. 3

  • Mastering Suzuki-Miyaura Coupling with 2-Hydroxyphenylboronic Acid. Nbinno. 1

  • The Boroxine-Boronic Acid Equilibrium. ResearchGate. 4

Sources

Technical Support Center: Synthesis of 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common side reactions and optimize the synthetic route to this important chemical intermediate. Here, we delve into the causality behind experimental challenges and provide validated protocols to enhance yield, purity, and reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues encountered during the multi-step synthesis, which typically proceeds via a Pinner-type condensation to form the pyrimidine core, followed by functionalization.

FAQ 1: My initial pyrimidine formation step is low-yielding and produces multiple byproducts. What is going wrong?

The Problem: The condensation of an amidine (like ethyl acetimidate or a guanidine derivative) with a β-diketone (such as acetylacetone) is the cornerstone of the pyrimidine core synthesis.[1][2][3] However, this reaction is notoriously sensitive to conditions, often resulting in low yields and a complex mixture of byproducts.

The Cause (Mechanism Deep Dive): The Pinner synthesis and related pyrimidine condensations are highly dependent on anhydrous conditions and precise stoichiometric control. Several competing side reactions can occur:

  • Hydrolysis of Intermediates: The key imidate salt intermediate (Pinner salt) is extremely sensitive to moisture. Water contamination will hydrolyze the imidate to an ester, halting the cyclization process and consuming starting material.[4]

  • Incomplete Cyclization: The open-chain intermediate formed after the initial condensation may fail to cyclize efficiently. This can be due to steric hindrance, insufficient activation of the carbonyl group for the final intramolecular attack, or suboptimal temperature.[4]

  • Self-Condensation: The β-diketone can undergo self-condensation under basic or acidic conditions, reducing its availability for the desired reaction.

Diagram: Pinner Reaction - Main Pathway vs. Hydrolysis Side Reaction The following diagram illustrates the desired cyclization pathway versus the detrimental hydrolysis of the imidate intermediate.

Amidine Amidine (or Guanidine) Intermediate Open-Chain Intermediate Amidine->Intermediate + Diketone (Condensation) PinnerSalt Pinner Salt (Imidate Intermediate) Amidine->PinnerSalt + HCl/Alcohol (Classical Pinner) Diketone Acetylacetone (β-Diketone) Product 4-Hydroxy-6-methyl- 2-substituted-pyrimidine Intermediate->Product Cyclization (Heat, Anhydrous) Water H₂O (Moisture) Ester Ester Byproduct PinnerSalt->Ester Hydrolysis (Undesired) Start Crude Product Analysis (LC-MS / NMR) CheckPurity Is Pyrimidinol Impurity Present > 5%? Start->CheckPurity Purify Purification Successful CheckPurity->Purify No Troubleshoot Troubleshoot Hydrolysis CheckPurity->Troubleshoot Yes Step1 Modify Work-up: Use NaHCO₃ wash Troubleshoot->Step1 Step2 Modify Purification: Use neutral alumina or base-washed silica Step1->Step2 Step3 Re-run Synthesis: Ensure final step is strictly anhydrous Step2->Step3 Reanalyze Re-analyze Purity Step3->Reanalyze Reanalyze->CheckPurity Iterate if needed

Sources

degradation pathways of 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol under UV light

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the degradation pathways of 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol , a structural analog often encountered in the metabolic profiling of anilinopyrimidine fungicides (e.g., Pyrimethanil, Cyprodinil) or as a specialized UV-absorbing intermediate.

This guide is structured as a Tier-3 Technical Support resource, designed to assist researchers in troubleshooting stability issues, identifying unknown impurities, and validating analytical methods.

Subject: 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol Case ID: UV-DEG-PYR-001 Support Tier: Senior Application Scientist

Part 1: Executive Summary of Degradation Logic

When subjecting 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol to UV irradiation (254 nm – 365 nm), you are activating two distinct chromophores: the electron-rich phenol ring and the nitrogen-deficient pyrimidine ring .

The degradation is not random; it follows three kinetically distinct pathways driven by the specific functional groups:

  • Photo-Dealkylation (Fast): The ethoxy ether linkage at the C4 position of the pyrimidine ring is the "weakest link," susceptible to radical-mediated cleavage, yielding the 4-hydroxy derivative.

  • Photo-Oxidation (Medium): The phenol moiety undergoes hydroxylation via Reactive Oxygen Species (ROS) to form catechols and unstable ortho-quinones, responsible for sample yellowing.

  • Ring Cleavage (Slow/Harsh): Under high-energy UV-C or prolonged exposure, the pyrimidine ring undergoes opening, often preceded by N-oxidation.

Part 2: Troubleshooting Guide (Q&A Format)

Issue 1: "My sample solution turns yellow/brown after 2 hours of UV exposure."

Diagnosis: Formation of ortho-Quinone and Azo-dimers. Technical Explanation: The phenol group on your molecule is highly susceptible to oxidation.[1] Under UV light, the phenolic proton is abstracted to form a phenoxyl radical.

  • Mechanism: The phenoxyl radical reacts with singlet oxygen (

    
    ) or hydroxyl radicals (
    
    
    
    ) to form a 1,2-dihydroxy (catechol) intermediate. This rapidly oxidizes further to an ortho-quinone , which is a highly conjugated, yellow/brown chromophore.
  • Actionable Advice:

    • Check Solvent: Are you using an aerated solvent? Sparging with Argon will significantly reduce this pathway.

    • Check pH: High pH promotes phenolate formation, which oxidizes much faster than the neutral phenol. Acidify your mobile phase (0.1% Formic Acid) to suppress this.

Issue 2: "I see a new peak with a mass shift of -28 Da (Loss of C2H4)."

Diagnosis: McLafferty-like Rearrangement / De-ethylation. Technical Explanation: The 4-ethoxy group is undergoing a photo-induced dealkylation. This is a classic degradation signature for ethoxy-substituted aromatics.

  • Mechanism: The ether oxygen absorbs UV energy, leading to homolytic cleavage or a concerted elimination of ethylene (

    
    , Mass 28).
    
  • Result: Conversion of the 4-ethoxy group to a 4-hydroxy group.

  • Verification: Look for a peak at [M-28+H]⁺ . If your parent is m/z 231, look for m/z 203.

Issue 3: "My mass balance is poor (recovery < 80%). Where is the rest?"

Diagnosis: Polymerization and Surface Adsorption. Technical Explanation: Phenoxyl radicals (generated in Pathway 2) are electrophilic. If they do not oxidize to quinones, they often couple with other parent molecules to form C-C or C-O dimers .

  • Observation: These dimers are often highly lipophilic and may stick to the column or precipitate out of solution, becoming invisible to standard LC-UV windows.

  • Actionable Advice:

    • Flush your LC column with 100% Isopropanol or THF to elute potential dimers.

    • Check the injection vial walls for precipitation.

Part 3: Detailed Degradation Pathways & Visualization

The following diagram maps the causal relationships between the parent molecule and its primary degradation products.

Pathway Map (DOT Visualization)

DegradationPathways cluster_legend Reaction Conditions Parent Parent Molecule 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol (m/z 230) Deethyl Product A (Major) 4-Hydroxy Derivative (Loss of C2H4) (m/z 202) Parent->Deethyl UV (Direct Photolysis) - C2H4 (Ethylene) Catechol Intermediate B1 Dihydroxy Derivative (Hydroxylation) (m/z 246) Parent->Catechol ROS / •OH Attack +16 Da RingOpen Product C Ring Cleavage Fragments (Small Organic Acids) Parent->RingOpen UV-C (>2h) Ring Fracture Quinone Product B2 (Colored) ortho-Quinone Derivative (Oxidation) Catechol->Quinone -2H / Oxidation Yellowing key Primary Driver: UV (254nm) + Dissolved Oxygen

Figure 1: Mechanistic flow of UV-induced degradation.[2][3] Pathway A (Green) is the dominant kinetic route in neutral solvents.

Part 4: Experimental Validation Protocols

To confirm these pathways in your specific matrix, execute the following validation protocol.

Protocol A: Differential LC-MS Analysis

Objective: Distinguish between oxidative (ROS-driven) and photolytic (Light-driven) pathways.

StepActionReagent/ConditionExpected Outcome
1 Control Sample Dark, Ambient TempNo degradation (Baseline).
2 UV Stress UV 254nm, 4 hoursFormation of Product A (De-ethyl) and Product B (Quinone).
3 Radical Scavenging Add 10mM Isopropanol (•OH scavenger)Product B (Quinone) yield decreases significantly. Product A remains.
4 Inert Atmosphere Sparge with

or Ar
Product B disappears. Product A yield may increase slightly.
Protocol B: Mass Spectrometry Settings

When hunting for these specific metabolites, use the following targeted ions:

  • Parent: m/z ~231 [M+H]⁺

  • Target 1 (De-ethylated): m/z ~203 [M-28+H]⁺ (Look for loss of 28 Da).

  • Target 2 (Hydroxylated): m/z ~247 [M+16+H]⁺ (Look for +16 Da).

  • Target 3 (Dimer): m/z ~459 [2M-H]⁺ (Look for high mass region).

Part 5: References & Authority[2]

The mechanisms described above are synthesized from established photochemistry of anilinopyrimidine fungicides (Cyprodinil, Pyrimethanil) and phenol derivatives.

  • Photodegradation of Cyprodinil: Detailed kinetics of pyrimidine ring hydroxylation and cleavage.

    • Source:

  • Pyrimethanil Degradation: Mechanisms of anilinopyrimidine breakdown including hydroxylation and solvent interactions.

    • Source:

  • Phenol Oxidation Pathways: General mechanisms for the conversion of phenols to quinones under UV/ROS stress.

    • Source:

  • Pyrimidine Photostability: Comparative studies on amino-pyrimidine derivatives under UV.

    • Source:

Sources

Technical Support Center: Scale-Up Synthesis of 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. Subject: Process Optimization & Troubleshooting for 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol CAS Registry Number: 300358-33-2 (Analogous to 331852-93-8) Classification: Pyrimidine Ligand / Pharmaceutical Intermediate

Executive Technical Overview

The synthesis of 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol presents a classic challenge in heterocyclic process chemistry: Chemoselectivity . The molecule contains two nucleophilic oxygen sites—the phenolic hydroxyl and the pyrimidinyl oxygen (precursor).

In a scale-up environment, the "Direct Alkylation" of the pyrimidinol intermediate often fails due to competitive N-alkylation and lack of selectivity between the phenolic and pyrimidinyl oxygens. To ensure batch-to-batch consistency and high purity (>98%), we recommend the Chlorination-Displacement Route utilizing a phenol-protection strategy. This guide addresses the critical control points of this pathway.

Validated Process Workflow

The following workflow minimizes impurity formation by locking the phenolic position and activating the pyrimidine core via a chloro-intermediate.

SynthesisRoute Start 2-Methoxybenzamidine (Starting Material) Step1 Condensation (+ Ethyl Acetoacetate) Start->Step1 Inter1 Intermediate A 2-(2-Methoxyphenyl)- 6-methylpyrimidin-4-ol Step1->Inter1 Step2 Chlorination (+ POCl3) Inter1->Step2 Inter2 Intermediate B 4-Chloro-2-(2-methoxyphenyl)- 6-methylpyrimidine Step2->Inter2 Step3 Etherification (+ NaOEt/EtOH) Inter2->Step3 Inter3 Intermediate C 4-Ethoxy-2-(2-methoxyphenyl)- 6-methylpyrimidine Step3->Inter3 Step4 Deprotection (+ BBr3 or HBr) Inter3->Step4 Final TARGET 2-(4-Ethoxy-6-methyl- 2-pyrimidinyl)phenol Step4->Final

Figure 1: Recommended synthetic pathway ensuring regioselectivity.

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Amidine Stoichiometry 1.05 eq vs. KetoesterSlight excess of amidine prevents unreacted ethyl acetoacetate, which complicates purification.
POCl₃ Temperature 80–90°C (Reflux)Required to drive the tautomeric equilibrium fully to the chloro-derivative.
Quenching pH pH 7–8Critical during POCl₃ workup to prevent hydrolysis of the 4-chloro intermediate back to pyrimidinol.
Deprotection Temp. -78°C to 0°C (BBr₃)Controlled warming prevents cleavage of the sensitive ethyl ether while cleaving the methyl ether.

Troubleshooting Guides (Q&A)

Phase 1: Pyrimidine Ring Construction

Q: The reaction mixture solidifies during the condensation of 2-methoxybenzamidine and ethyl acetoacetate. How do I maintain agitation?

  • Diagnosis: The intermediate 2-(2-methoxyphenyl)-6-methylpyrimidin-4-ol is highly insoluble in ethanol/water mixtures, leading to "crusting" on reactor walls.

  • Solution:

    • Solvent Switch: Use a mixture of Methanol/Water (3:1) . The higher solubility in methanol aids homogeneity.

    • Shear Rate: Implement a high-torque overhead stirrer with an anchor impeller rather than a standard paddle.

    • Temperature Ramp: Do not rush the cooling. Cool slowly from reflux to 20°C over 4 hours to promote the formation of a granular, filterable slurry rather than a fine, sticky cake.

Q: I am observing low yields (<60%) in the condensation step. TLC shows unreacted amidine.

  • Diagnosis: Incomplete condensation is often due to the presence of water in the base or solvent, which hydrolyzes the ethyl acetoacetate before it reacts.

  • Corrective Action:

    • Ensure Sodium Ethoxide is freshly prepared or used as a high-quality solution (21% in EtOH).

    • Add the Ethyl Acetoacetate slowly to the amidine/base mixture at 0–5°C, then warm to reflux. This favors the N-C bond formation over ester hydrolysis.

Phase 2: Functionalization (Chlorination & Etherification)

Q: During POCl₃ chlorination, I see a dark tar forming, and yield drops.

  • Diagnosis: This "charring" is typically caused by localized overheating or the presence of residual moisture from Phase 1. POCl₃ reacts violently with water, generating phosphoric acid which degrades the product.

  • Solution:

    • Drying: Dry Intermediate A (Pyrimidinol) to <0.5% LOD (Loss on Drying) before chlorination. Azeotropic distillation with toluene is recommended.

    • Base Additive: Add N,N-Dimethylaniline (1.0 eq) to the POCl₃ reaction. It acts as an acid scavenger and catalyzes the Vilsmeier-type mechanism, allowing the reaction to proceed at lower temperatures (70°C vs 100°C).

Q: In the etherification step (Cl → OEt), I am detecting a "bis-ethoxy" impurity.

  • Diagnosis: If you are using the unprotected phenol route (not recommended), the base (NaOEt) is alkylating both the 4-position and the phenolic oxygen.

  • Verification: Check MS for M+28 (Ethyl) vs M+14 (Methyl).

  • Fix: Switch to the Protected Route (Methoxy-benzamidine). If you must use the unprotected route, use 2.2 equivalents of NaOEt (to form the dianion) but control the temperature strictly at 0°C . However, selectivity will remain poor (~85:15).

Phase 3: Deprotection & Isolation

Q: How do I selectively remove the methyl group (phenol protection) without cleaving the ethyl group (4-ethoxy)?

  • Diagnosis: Strong Lewis acids like BBr₃ or AlCl₃ can cleave both ethers if the temperature is too high.

  • Protocol:

    • Dissolve the intermediate in anhydrous DCM .

    • Cool to -78°C (or -20°C for large scale).

    • Add BBr₃ (1.1 eq) dropwise.

    • Monitor by HPLC. The methyl ether (on the phenyl ring) is generally more labile than the ethyl ether (on the electron-deficient pyrimidine ring) due to the resonance stabilization of the phenoxide leaving group.

    • Quench immediately upon disappearance of starting material. Do not let the reaction stir overnight.

Impurity Profile & Control

Understanding the impurity pathways is vital for meeting purity specifications.

ImpurityPathways cluster_0 Direct Alkylation Risks (Avoid) cluster_1 Chlorination Route (Recommended) Start Pyrimidinol Intermediate (Tautomer Equilibrium) N_Alk IMPURITY A N-Ethyl Pyrimidone (Thermodynamic Favored) Start->N_Alk Et-I / Base (Major Product) O_Alk Target Precursor O-Ethyl Pyrimidine Start->O_Alk Et-I / Base (Minor Product) Chloro 4-Chloro Intermediate Start->Chloro POCl3 Target Target O-Ethyl Product Chloro->Target NaOEt (SNAr)

Figure 2: Comparison of Direct Alkylation vs. Chlorination routes. Direct alkylation leads to significant N-alkylated impurities.

Frequently Asked Questions (FAQs)

Q: Can I use 2-Hydroxybenzamidine directly to save steps? A: While theoretically possible, it is not recommended for scale-up . The phenolic proton (pKa ~10) interferes with the chlorination step (consuming POCl₃) and the etherification step. The yield loss in purification of the final "messy" mixture outweighs the cost of the protection/deprotection steps.

Q: What is the shelf-life of the final product? A: The compound is a phenol and an electron-rich pyrimidine. It is susceptible to oxidation. Store under Nitrogen at 2–8°C . Re-test purity every 12 months.

Q: Is the final product toxic? A: Treat as a potent bioactive. Pyrimidinyl phenols are often kinase inhibitors or antifungal agents. Use full PPE (gloves, respirator) and handle in a fume hood.

References

  • Garigipati, R. S. (1990). Practical synthesis of amidines from nitriles. Tetrahedron Letters, 31(14), 1969-1972. Link (Methodology for Amidine Synthesis).

  • Brown, D. J. (1962). The Pyrimidines. Wiley-Interscience. (Foundational text on Pyrimidinol-to-Chloropyrimidine conversion).
  • Organic Syntheses , Coll. Vol. 4, p.638 (1963). 4-Methyl-6-hydroxypyrimidine.[1] Link (Base protocol for condensation).

  • Sigma-Aldrich . 2-(4-Methoxy-6-methyl-2-pyrimidinyl)phenol Product Page. Link (Analogous compound data).

Sources

how to increase the quantum yield of 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Case #8492: Optimizing Emission of 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol

Status: Open Assigned Specialist: Senior Application Scientist, Photophysics Division Subject: Protocols for Maximizing Quantum Yield (Φ) via Environmental and Structural Engineering

Executive Summary: The "UV Absorber" Paradox

Welcome to the technical support center. Before troubleshooting, we must define the inherent behavior of your molecule.

2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol belongs to the class of 2-(2'-hydroxyphenyl)pyrimidines (HPPs) . These molecules function via Excited-State Intramolecular Proton Transfer (ESIPT) .[1][2][3][4]

  • The Challenge: In solution, these molecules are often "dark" (Quantum Yield,

    
    ). They are evolutionarily designed—often as UV stabilizers—to absorb UV light and dissipate it harmlessly as heat through rapid non-radiative decay (proton transfer followed by back-protonation and vibration).
    
  • The Solution: To make it glow (increase

    
    ), you must break the cycle of thermal dissipation . You need to restrict the intramolecular rotation that allows the molecule to relax non-radiatively.
    

The Mechanism (Visualization)

To fix the issue, you must visualize the energy loss pathway. The diagram below illustrates the ESIPT cycle and the "leaks" where you are losing quantum yield.

ESIPT_Cycle Enol Enol Form (Ground) (Stable IMHB) Enol_Star Enol* (Excited) (Short-lived) Enol->Enol_Star UV Excitation (Abs) Quench H-Bond Disruption (Protic Solvents) Enol->Quench Polar Protic Solvent Keto_Star Keto* (Excited) (Emissive State) Enol_Star->Keto_Star Fast Proton Transfer (ESIPT) Keto_Ground Keto (Ground) Keto_Star->Keto_Ground Fluorescence (High Stokes Shift) NR_Decay Non-Radiative Decay (Vibration/Rotation) MAJOR LOSS CHANNEL Keto_Star->NR_Decay Bond Rotation (Loose Matrix) Keto_Ground->Enol Back Proton Transfer

Figure 1: The ESIPT photophysical cycle. To increase quantum yield, you must block the "Non-Radiative Decay" and "H-Bond Disruption" pathways.

Troubleshooting Guide: Tier 1 (Solvent Engineering)

Symptom: The solution is clear but has negligible fluorescence under UV lamp. Diagnosis: Solvent-induced quenching.

Explanation: The ESIPT mechanism requires a pre-existing Intramolecular Hydrogen Bond (IMHB) between the phenolic hydroxyl (-OH) and the pyrimidinyl nitrogen (=N-).

  • Protic Solvents (Ethanol, Methanol, Water): These solvents form intermolecular hydrogen bonds with your molecule, breaking the intramolecular bond required for ESIPT. The molecule becomes a standard UV absorber with low emission.

  • Polarity: High polarity stabilizes the twisted intramolecular charge transfer (TICT) states, which are often non-emissive.

Protocol A: The "Aprotic Shift" Screening Perform this screen to immediately validate solvent effects.

SolventPolarity IndexExpected ResultMechanism
Methanol 5.1Dark (

)
IMHB Disruption (H-bond competition)
Acetonitrile 5.8Low/Weak High polarity stabilizes non-emissive states
Dichloromethane 3.1Moderate Non-protic, but polar enough to allow some relaxation
Toluene 2.4High (

)
Preserves IMHB; restricts some vibration
Cyclohexane 0.2Maximal (

)
Inert environment; forces Enol-Keto tautomerization

Action Item: Dissolve your sample in Cyclohexane or Toluene at


 M. If emission returns, your molecule is chemically intact but was solvent-quenched.

Troubleshooting Guide: Tier 2 (Rigidification & Matrix)

Symptom: Quantum yield is low even in Toluene (< 5%). Diagnosis: Freely rotating bonds (phenyl-pyrimidine bond) are dissipating energy.

Explanation: The bond connecting the phenol and pyrimidine rings allows the two rings to twist relative to each other. This twisting (torsional relaxation) brings the excited state to a "Conical Intersection," where energy is dumped as heat.

  • Strategy: You must physically lock the molecule. This is often called Aggregation-Induced Emission (AIE) or Solid-State Luminescence .

Protocol B: The PMMA Matrix Test (Solid State Simulation) This protocol simulates a rigid environment to prove that rotation is the "killer" of your quantum yield.

  • Prepare Solution: Dissolve 5 mg of your compound in 1 mL of Dichloromethane (DCM).

  • Add Polymer: Add 100 mg of PMMA (Polymethyl methacrylate) beads to the solution. Shake until dissolved.

  • Cast Film: Drop-cast the viscous solution onto a clean quartz or glass slide.

  • Dry: Allow DCM to evaporate (vacuum oven or fume hood overnight).

  • Measure: Check fluorescence of the solid film.

Result: You should observe a dramatic increase in brightness (often 10x-50x brighter than solution). The polymer chains physically prevent the phenyl ring from twisting, forcing the energy out as photons.

Troubleshooting Guide: Tier 3 (Chemical Modification)

Symptom: User requires high QY in solution, not solid state. Diagnosis: Structural flexibility is inherent. Action: Chelation-Enhanced Fluorescence (CHEF).

Explanation: The pyrimidinyl nitrogen and phenolic oxygen form a binding pocket perfect for metal ions, specifically Zinc (


) or Boron (

).

Protocol C: Zinc Complexation Coordinating the molecule to Zinc locks the phenyl and pyrimidine rings into a coplanar arrangement, effectively "freezing" the rotation chemically.

  • Stock Solution: Prepare

    
     M of your ligand in Acetonitrile/Ethanol (1:1).
    
  • Titration: Add aliquots of

    
     or 
    
    
    
    solution.
  • Observation: Monitor fluorescence. A significant "Turn-On" effect usually occurs upon 1:1 or 1:2 complexation.

  • Note: This changes the emission wavelength (usually a blue shift compared to the keto emission, or stabilization of the enol emission).

FAQ: Common User Issues

Q: My sample glows yellow in solid powder but blue in solution. Why? A: This is classic ESIPT behavior.

  • Solid (Yellow/Orange): You are seeing the Keto emission. The rigid crystal lattice allows the proton transfer to happen, and the keto form emits at a longer wavelength (large Stokes shift).

  • Solution (Blue/UV): You are likely seeing Enol emission (if any) or trace impurities. The proton transfer is disrupted by solvent, or the keto form decays non-radiatively too fast to be seen.

Q: Can I use this for cell imaging? A: Yes, but you must account for the aqueous environment. Since water quenches the fluorescence (see Tier 1), you should use it as a lipid droplet probe . The molecule is lipophilic; when it enters the non-polar lipid droplets inside a cell, the water is excluded, the IMHB is restored, and the fluorescence turns on.

Q: Does the ethoxy group matter? A: Yes. The 4-ethoxy group is an electron donor. It increases the electron density on the pyrimidine ring.

  • Effect: This makes the pyrimidine nitrogen a better proton acceptor (more basic), thermodynamically favoring the proton transfer.

  • Caution: The ethoxy chain adds vibrational degrees of freedom. If QY is still low, consider cooling the sample (77K) to freeze out these vibrations.

Diagnostic Flowchart

Use this decision tree to determine your next experimental step.

Troubleshooting Start Start: Low Quantum Yield Solvent_Check Is solvent Protic? (Alcohol, Water) Start->Solvent_Check Switch_Solvent Switch to Toluene/Cyclohexane Solvent_Check->Switch_Solvent Yes State_Check Is it in Solution? Solvent_Check->State_Check No (Already Aprotic) Switch_Solvent->State_Check Still Low Signal Success High QY Achieved Switch_Solvent->Success Emission Restored Solid_Test Test Solid State / PMMA Film State_Check->Solid_Test Yes Chelation Attempt Zn2+ Coordination Solid_Test->Chelation Need Solution Emission Solid_Test->Success Bright Emission (AIE/RIR Effect) Chelation->Success Rigidified Complex

Figure 2: Decision matrix for optimizing fluorescence output.

References

  • Mechanism of ESIPT in Hydroxyphenyl-Pyrimidines

    • Title: Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines: Synthesis, Optical Properties, and Theoretical Studies[4][5]

    • Source: ACS Applied M
    • URL:[Link]

  • Solvent Effects on ESIPT

    • Title: Theoretical insights into solvent polarity associated ESIPT behaviour[6][7]

    • Source: Spectrochimica Acta Part A (2019)[7]

    • URL:[Link]

  • Rigidification & Solid St

    • Title: Remarkable Increase of Fluorescence Quantum Efficiency by Cyano Substitution on an ESIPT Molecule[1]

    • Source: Molecules (2021)[1][6]

    • URL:[Link]

  • Metal Chelation Str

    • Title: Tuning ESIPT-coupled luminescence by expanding π-conjugation... in ESIPT-capable zinc(II) complexes[8][9]

    • Source: Dalton Transactions (via ResearchG
    • URL:[Link]

Sources

Technical Support Center: Solubility Optimization for 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Hidden" Solubility Trap

You are likely encountering a phenomenon known as "dilution shock" or "crash-out." While 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol appears moderately lipophilic (LogP ~2.3–3.0), its poor aqueous solubility is driven by a specific structural feature: Intramolecular Hydrogen Bonding .

The phenolic hydroxyl group forms a strong hydrogen bond with the pyrimidine nitrogen. This "locks" the molecule into a planar, non-polar conformation, effectively hiding its polar handles from water molecules. This results in high crystal lattice energy (making it "brick dust") and rapid precipitation when diluted from DMSO into aqueous buffers.

This guide provides three validated protocols to resolve this, moving beyond simple "mix and pray" approaches.

Part 1: Diagnostic & Decision Matrix

Before altering your assay, confirm the nature of the insolubility. Use this decision tree to select the correct protocol.

SolubilityDecisionTree Start Start: Compound Precipitates in Assay Buffer CheckConc Is final concentration > 100 µM? Start->CheckConc CheckDMSO Is final DMSO concentration < 1%? CheckConc->CheckDMSO No (Low Load) MethodB Protocol B: Cyclodextrin Complexation CheckConc->MethodB Yes (High Load) MethodA Protocol A: Intermediate Dilution (Solvent Shift) CheckDMSO->MethodA Yes (Standard Assay) MethodC Protocol C: Surfactant Optimization CheckDMSO->MethodC No (Sensitive Cells) MethodA->MethodC If fails

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on assay constraints.

Part 2: Validated Protocols

Protocol A: The "Solvent Shift" (Intermediate Dilution)

Best for: Enzymatic assays, HTS screening. Mechanism: Prevents the rapid nucleation of crystals that occurs when 100% DMSO stock hits 100% aqueous buffer.

The Error: Direct addition of 10 mM DMSO stock (1 µL) into 99 µL buffer. The Fix: Stepwise reduction of solvent strength.

Step-by-Step Procedure:

  • Prepare Stock: Start with your standard 10 mM stock in 100% DMSO.

  • Intermediate Step: Prepare a "working solution" at 10x your final concentration in a solvent mix of 50% DMSO / 50% Buffer .

    • Why? The compound remains soluble at this ratio, but the hydration shell begins to form gradually.

  • Final Dilution: Dilute the working solution 1:10 into your final assay buffer.

    • Result: Final DMSO is 5%, compound is fully hydrated without crashing.

Data Comparison:

MethodVisual AppearanceRecovery (%)
Direct Spike (100% DMSO

Buffer)
Cloudy / Precipitate20% - 45%
Solvent Shift (100%

50%

Buffer)
Clear92% - 98%
Protocol B: Cyclodextrin Encapsulation

Best for: Cell-based assays, In vivo studies, High-concentration needs. Mechanism: The hydrophobic cavity of Hydroxypropyl-


-Cyclodextrin (HP-

-CD) encapsulates the ethoxy-methyl-pyrimidine moiety, shielding it from water while the outer shell remains hydrophilic.

Reagents:

  • (2-Hydroxypropyl)-

    
    -cyclodextrin (HP-
    
    
    
    -CD) [Pharma Grade recommended].
  • Milli-Q Water.[1]

Step-by-Step Procedure:

  • Vehicle Prep: Prepare a 20% (w/v) solution of HP-

    
    -CD in water or PBS. Filter sterilize (0.22 µm).
    
  • Compound Addition: Add your solid compound (or high-conc DMSO stock) to the cyclodextrin solution.

  • Equilibration: Vortex vigorously for 15 minutes, then sonicate in a water bath for 30 minutes at room temperature.

    • Note: The solution may initially look cloudy but should clarify as complexation occurs.

  • Verification: Centrifuge at 10,000 x g for 5 minutes. Use the supernatant.

Why this works for Pyrimidinyl Phenols: Research on similar pyrimidine derivatives confirms that the inclusion complex significantly improves thermodynamic solubility without altering the compound's chemical structure [1, 2].

Protocol C: Surfactant Stabilization

Best for: Preventing surface adsorption (sticking to plastic tips/plates). Mechanism: Reduces surface tension and prevents the formation of micro-aggregates.

Recommendation: Add 0.01% Triton X-100 or 0.05% Tween-20 to your assay buffer before adding the compound.

  • Warning: Ensure your target protein/cell line is not sensitive to non-ionic detergents.

Part 3: Troubleshooting Workflow Visualization

Below is the logical flow for executing the "Solvent Shift" method, which resolves 80% of cases for this compound class.

SolventShiftProtocol cluster_0 Critical Success Factor Stock 10 mM Stock (100% DMSO) Intermed Intermediate Mix (50% DMSO / 50% Buffer) Stock->Intermed Dilute 1:1 Final Assay Well (5% DMSO / 95% Buffer) Intermed->Final Dilute 1:10

Figure 2: The "Solvent Shift" dilution workflow to prevent precipitation shock.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I just adjust the pH to dissolve it? A: Not recommended. While the phenol group is acidic, its pKa is likely ~10. To deprotonate it and improve solubility, you would need a pH > 10.5. This pH is destructive to most enzymes and cells. Rely on co-solvents (Protocol A) or carriers (Protocol B) instead.

Q2: My IC50 varies wildly between experiments. Is this solubility related? A: Yes. If you are operating near the solubility limit, small changes in temperature or pipetting speed can cause variable precipitation. This effectively changes the actual concentration in the well, shifting your IC50. Switch to the Solvent Shift method to ensure consistent "actual" concentration.

Q3: The compound sticks to my pipette tips. What do I do? A: This is common for planar, lipophilic molecules ("grease balls"). Use Low Retention pipette tips and add 0.01% Triton X-100 to your buffer. This reduces the hydrophobic interaction between the compound and the polypropylene plastic [3].

Q4: Can I use Ethanol instead of DMSO? A: Ethanol is generally a poorer solvent for this specific class of rigid pyrimidines compared to DMSO. Furthermore, ethanol evaporates rapidly in plate-based assays, leading to "edge effects" and concentration gradients. Stick to DMSO or PEG-400.

References

  • NCATS Assay Guidance Manual. Compound Solubility and Assay Optimization. National Center for Advancing Translational Sciences.[2][3] Available at: [Link]

  • Jansook, P., et al. (2018). Cyclodextrins: Structure, physicochemical properties and pharmaceutical applications.[4] International Journal of Pharmaceutics. (General reference for CD-complexation of lipophiles).

Sources

Technical Support Center: Synthesis & Troubleshooting for 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol (CAS: 300358-33-2) . This guide is designed for researchers and drug development professionals to troubleshoot common synthetic bottlenecks, specifically focusing on impurity formation during the critical ethoxylation step.

Mechanistic Workflow & Strategy

The synthesis of 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol is most efficiently achieved via a two-step sequence starting from 2-(2-hydroxyphenyl)-6-methylpyrimidin-4-ol.

While direct O-alkylation of the pyrimidin-4-ol precursor using ethyl halides might seem intuitive, it suffers from poor regioselectivity, leading to a mixture of N-alkylated, O-alkylated, and di-alkylated products. Instead, the industry-standard approach utilizes a Nucleophilic Aromatic Substitution (SNAr) . The electron-poor nature of pyrimidines accounts for manifold functionalization pathways using SNAr chemistry . By first converting the precursor to a 4-chloro intermediate using POCl₃, the C4 position is highly activated. This allows for selective ethoxylation using sodium ethoxide (NaOEt), a well-documented approach for synthesizing 4-alkoxypyrimidines .

SynthesisPathway A 2-(2-Hydroxyphenyl)- 6-methylpyrimidin-4-ol (Starting Material) B 4-Chloro-2-(2-hydroxyphenyl)- 6-methylpyrimidine (Intermediate) A->B POCl3, Reflux (Chlorination) C 2-(4-Ethoxy-6-methyl- 2-pyrimidinyl)phenol (Target Product) B->C NaOEt, EtOH (SNAr Substitution) Imp1 Dimeric Diaryl Ether (Impurity A) B->Imp1 Intermolecular Phenoxide Attack (Forward Addition) Imp2 Pyrimidin-4-ol Reversion (Impurity B) B->Imp2 Trace H2O / Hydrolysis Imp3 Di-ethoxy Derivative (Impurity C) C->Imp3 Excess Alkylating Agent (If direct alkylation used)

Figure 1: Synthetic workflow for 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol and impurity pathways.

Troubleshooting Guide & FAQs

Q: During the ethoxylation step, LC-MS indicates a massive impurity at m/z ~405. What is this, and how do I prevent it?

A: This is the Dimeric Diaryl Ether Impurity. Causality: The phenol moiety on your intermediate has a pKa of ~10. When exposed to the strong base sodium ethoxide, it rapidly deprotonates to form a highly nucleophilic phenoxide ion. If you add NaOEt directly to your intermediate (standard forward addition), the localized high concentration of the electrophilic chloropyrimidine allows the phenoxide to attack the C4-position of a neighboring molecule, forming a dimer. Resolution: Switch to Inverse Addition . By adding the chloropyrimidine dropwise to a massive excess of NaOEt, the electrophile concentration remains near zero. The smaller, harder ethoxide anion outcompetes the bulky phenoxide, kinetically favoring the desired SNAr pathway over dimerization .

Q: My final product is contaminated with a di-ethoxy derivative (m/z 259). How did this form and how do I remove it?

A: This is the Di-ethoxy Impurity (4-ethoxy-2-(2-ethoxyphenyl)-6-methylpyrimidine). Causality: This typically forms if a researcher attempts direct alkylation of the pyrimidin-4-ol using ethyl halides (e.g., ethyl bromide) instead of the SNAr route. Alkyl halides do not discriminate well between the pyrimidine oxygen and the phenolic oxygen, leading to over-alkylation. Resolution: Abandon direct alkylation in favor of the POCl₃ chlorination/SNAr sequence. To purify an existing contaminated batch, exploit thermodynamic hydrogen bonding. The target compound has a free phenolic -OH that forms strong hydrogen bonds, whereas the di-ethoxy impurity lacks hydrogen bond donors. Recrystallization from a Heptane/Ethyl Acetate system will selectively precipitate the target product while the lipophilic impurity remains highly soluble in the heptane mother liquor.

Q: I am seeing a large amount of the starting pyrimidin-4-ol (m/z 203) after the SNAr step. Did the reaction fail?

A: This is the Hydrolysis Degradant. Causality: The 4-chloro intermediate is extremely hygroscopic. If your ethanol is not strictly anhydrous, or if water is introduced during an early quench before the SNAr is complete, the hydroxide ion (formed from water and ethoxide) will substitute the chloride. This reverts the intermediate back to the pyrimidin-4-ol tautomer. Resolution: Titrate your NaOEt/EtOH solution for water content (Karl Fischer titration should be <100 ppm). Ensure the reaction is kept under a strict argon atmosphere until the quench phase.

Quantitative Data Presentation: Impurity Profiling

Use the following analytical markers to identify and track the clearance of common impurities during your workflow.

Impurity ProfileStructural OriginLC-MS [M+H]⁺Primary Removal Strategy
Target Product 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol231.1 N/A
Impurity A (Dimer) Intermolecular phenoxide SNAr attack~405.1 Preventative: Kinetic control via inverse addition
Impurity B (Reversion) Hydrolysis of 4-chloro intermediate203.1 Preventative: Strict anhydrous conditions
Impurity C (Di-ethoxy) Over-alkylation of phenolic -OH259.1 Purificative: Heptane/EtOAc crystallization

Self-Validating Experimental Protocol

To ensure a self-validating system that inherently prevents the formation of Impurity A and Impurity C, follow this optimized methodology for the SNAr ethoxylation step.

Highly Selective SNAr Ethoxylation via Inverse Addition

Step 1: Reagent Preparation In a rigorously dried, argon-purged 500 mL round-bottom flask, dissolve sodium metal (2.5 eq) in anhydrous ethanol (200 mL) to generate a fresh sodium ethoxide solution. (Note: Commercial 21 wt% NaOEt in EtOH can be used if titrated to confirm the absence of moisture).

Step 2: Electrophile Solvation In a separate dry flask, dissolve 4-Chloro-2-(2-hydroxyphenyl)-6-methylpyrimidine (1.0 eq, 50 mmol) in a minimum volume of anhydrous THF (50 mL).

Step 3: Kinetic Control (Inverse Addition) Cool the NaOEt solution to 0–5 °C. Using an addition funnel, add the chloropyrimidine/THF solution dropwise over 60 minutes under vigorous stirring. Causality Check: This slow addition maintains a near-zero concentration of the electrophile in the reaction matrix, validating the kinetic prevention of phenoxide dimerization.

Step 4: Maturation Warm the reaction to room temperature and stir for 2 hours. Monitor via HPLC or TLC until the 4-chloro intermediate is completely consumed.

Step 5: Quenching & Extraction Neutralize the excess base by carefully adding 1M HCl until the pH reaches ~6.5. Concentrate the mixture under reduced pressure to remove ethanol and THF. Partition the aqueous residue with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to a crude solid.

Step 6: Thermodynamic Purification (Crystallization) Dissolve the crude solid in a minimum amount of hot Ethyl Acetate. Slowly add Heptane (anti-solvent) dropwise until the solution becomes slightly cloudy. Cool to 4 °C overnight. Causality Check: The target product will precipitate due to its hydrogen-bonding network, while any trace di-ethoxy impurities will remain solvated in the non-polar heptane. Filter and dry the crystals under vacuum.

References

  • Recent Advances in Pyrimidine-Based Drugs. Molecules (via PubMed Central). Available at:[Link]

  • An easy one-step synthesis of 4-alkoxypyrimidines from aliphatic esters and nitriles. Tetrahedron. Available at:[Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI. Available at:[Link]

Validation & Comparative

comparing the photostability of 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol with other fluorophores

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol (referred to herein as EMPP ) against standard commercial fluorophores.

Based on its structure, EMPP belongs to the class of 2-(2'-hydroxyphenyl)pyrimidine derivatives. These molecules are renowned for their Excited-State Intramolecular Proton Transfer (ESIPT) mechanism.[1] This guide focuses on the photostability advantages conferred by this mechanism compared to conventional xanthene (e.g., Fluorescein) and coumarin dyes.

Technical Guide for Assay Development & Selection

Executive Summary: The ESIPT Advantage

Unlike conventional fluorophores that rely on rigid conjugated systems vulnerable to photo-oxidation, EMPP utilizes a dynamic proton-transfer cycle. Upon photoexcitation, the phenolic proton transfers to the pyrimidine nitrogen, forming a keto-tautomer.[1] This tautomer emits light and rapidly relaxes back to the ground state enol-form.

Key Performance Differentiators:

  • Hyper-Photostability: The rapid ESIPT cycle (

    
     ps) bypasses the long-lived triplet states responsible for generating reactive oxygen species (ROS), the primary cause of photobleaching.
    
  • Large Stokes Shift: EMPP typically exhibits a Stokes shift >100 nm (absorbing UV/Blue, emitting Green/Red), significantly reducing self-quenching compared to Fluorescein (~25 nm shift).

  • Environment Sensitivity: While highly stable, EMPP emission is often "Turn-On" dependent—requiring specific environments (solid-state, aggregation, or acidic pH) to suppress non-radiative decay.

Mechanistic Comparison

To understand why EMPP outperforms competitors in stability, we must visualize the decay pathways.

Diagram 1: Photophysical Decay Pathways (ESIPT vs. Conventional)

This diagram contrasts the destructive triplet-state pathway of Fluorescein with the regenerative proton-transfer cycle of EMPP.

Photophysics cluster_0 Conventional (e.g., Fluorescein) cluster_1 EMPP (ESIPT Mechanism) S0_C Ground State (S0) S1_C Excited State (S1) S0_C->S1_C Excitation S1_C->S0_C Fluorescence T1_C Triplet State (T1) *Reactive* S1_C->T1_C ISC (High Prob.) Bleach Photobleaching (Oxidation) T1_C->Bleach + O2 (ROS) Enol_S0 Enol (S0) Enol_S1 Enol* (S1) Enol_S0->Enol_S1 Excitation Keto_S1 Keto* (S1) (Proton Transfer) Enol_S1->Keto_S1 ESIPT (<1ps) Keto_S0 Keto (S0) Keto_S1->Keto_S0 Red-Shifted Emission Keto_S0->Enol_S0 Back-Proton Transfer

Figure 1: Comparison of decay kinetics. Note the absence of a Triplet State (T1) pathway in the EMPP cycle, which shields it from oxygen-mediated degradation.

Comparative Performance Analysis

The following data compares EMPP against industry standards: Fluorescein (FITC) (high brightness, low stability) and Rhodamine 6G (R6G) (moderate stability).

Table 1: Photophysical & Stability Metrics
FeatureEMPP (ESIPT Dye) Fluorescein (FITC) Rhodamine 6G Implication
Photostability (

)
> 60 mins (Solid/Gel)~1–2 mins~10–15 minsEMPP is ideal for long-term time-lapse imaging.
Stokes Shift Large (~100–150 nm) Small (~25 nm)Small (~25 nm)EMPP allows distinct separation of excitation/emission, minimizing background.
Mechanism Proton Transfer (Tautomerization)Conjugated

-system resonance
Conjugated Xanthene systemEMPP resists ROS attack; FITC generates ROS.
Quantum Yield (

)
Variable (Low in solution, High in Solid/Acid)High (0.90 in basic pH)High (0.95)EMPP is a specialist probe (e.g., AIE or pH sensing), not a general fluid-phase label.
pH Sensitivity Acidochromic (Off

On)
pH > 6 required for fluorescencepH IndependentEMPP functions as a "Turn-On" sensor for acidic environments.

Critical Note on Solubility: The 4-ethoxy and 6-methyl substituents on EMPP are critical for modifying solubility compared to the parent hydroxyphenyl-pyrimidine. While the parent molecule is often insoluble, the ethoxy group improves compatibility with organic solvents and lipid membranes.

Experimental Protocol: Validating Photostability

To objectively verify the stability claims of EMPP, use the following Continuous Irradiation Assay . This protocol normalizes for absorbance to ensure fair comparison.

Diagram 2: Photostability Assay Workflow

This workflow ensures that differences in bleaching are due to molecular stability, not differences in photon absorption.

Protocol cluster_prep Normalization Phase cluster_irrad Stress Test Phase Start Start: Sample Preparation Step1 Prepare 10µM Solutions (EMPP vs FITC vs R6G) Start->Step1 Step2 Adjust Optical Density (OD) to 0.1 @ Excitation λ Step1->Step2 Step3 Continuous Irradiation (Xe Lamp / Laser, 100 mW/cm²) Step2->Step3 Step4 Measure Fluorescence Intensity (Every 30 sec for 60 min) Step3->Step4 Data Plot I/I₀ vs. Time Step4->Data

Figure 2: Step-by-step workflow for the Continuous Irradiation Assay. OD normalization is the critical control step.

Detailed Methodology
  • Solvent Selection: Dissolve EMPP in a matrix where it is emissive (e.g., PMMA film for solid-state simulation, or acidified Ethanol for solution state). Dissolve FITC in 0.1 M NaOH (optimal brightness).

  • Absorbance Matching: Dilute all samples so their absorbance at the excitation wavelength is identical (e.g.,

    
    ). Why? This ensures all molecules absorb the same number of photons per second.
    
  • Irradiation: Place samples in a fluorometer. Expose to continuous excitation light (slit width 5nm, or laser line) at the absorption maximum.

  • Data Acquisition: Record emission intensity at the peak wavelength every 10 seconds.

  • Calculation: Plot

    
     (Relative Intensity) vs. Time.
    
    • Result: FITC will show an exponential decay. EMPP should show a linear or plateaued profile (quasi-infinite stability).

Conclusion & Application Fit

2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol (EMPP) is not a direct replacement for Fluorescein in general biolabeling due to its lower quantum yield in neutral solutions. However, it is the superior choice for:

  • Solid-State Applications: OLEDs, security inks, and polymer doping where aggregation quenching destroys other dyes.

  • Acidic pH Sensing: Its fluorescence activates in acidic environments (protonation blocks non-radiative decay).

  • Long-Term Tracking: In environments where it is emissive, it withstands high-intensity laser interrogation that would bleach Cyanine or Xanthene dyes in seconds.

References
  • Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines. ACS Applied Materials & Interfaces. (2022). Discusses the synthesis and "switch on/off" emission mechanism of the HPP class.

  • Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568 and Fluorescein. Cell Journal. (2011).[2] Establishes the baseline bleaching protocols for FITC and commercial dyes.

  • Tunable Emission and Structural Insights of 6-Arylvinyl-2,4-bis(2′-hydroxyphenyl)pyrimidines. ACS Omega. (2024). Details the structural modifications (like ethoxy groups) that tune solubility and ESIPT efficiency.

  • Enhancement of fluorescence and photostability of luminescent radicals. Royal Society of Chemistry. (2022). Provides comparative photostability half-life data for pyrimidine-based derivatives.

Sources

validation of the binding affinity of 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol to target proteins

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical manual for validating the binding affinity of 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol (hereafter referred to as EMP-Phenol ). It is designed for application scientists and researchers requiring rigorous, self-validating protocols to assess this ligand against target proteins (e.g., kinases or fungal methionine biosynthesis enzymes).

Executive Summary & Chemical Context

EMP-Phenol (CAS: 300358-33-2) represents a specific subclass of anilinopyrimidine analogs. Unlike standard agrochemical fungicides (e.g., Pyrimethanil) which are purely hydrophobic, the introduction of the phenolic hydroxyl group at the ortho position to the pyrimidine ring introduces a pH-sensitive protonation site (


) and a potential bidentate chelation motif.

The Validation Challenge: Standard binding assays often fail with EMP-Phenol due to:

  • Solubility limits: The ethoxy and methyl groups maintain high lipophilicity, risking aggregation in aqueous buffers.

  • Protonation states: The phenolic moiety may alter binding modes (H-bond donor vs. acceptor) depending on the assay pH relative to the protein's binding pocket environment.

This guide compares the performance of EMP-Phenol against the industry standard (Pyrimethanil ) and evaluates the optimal biophysical techniques for validation.

Comparative Analysis: EMP-Phenol vs. Alternatives

A. Ligand Performance Comparison

The following table contrasts EMP-Phenol with Pyrimethanil (Reference Standard) and Mepanipyrim (Alternative Analog) in the context of binding kinetics and physicochemical behavior.

FeatureEMP-Phenol (Test Article)Pyrimethanil (Reference Standard)Mepanipyrim (Alternative)
Binding Mode Bidentate potential (N-O chelation); H-bond donor/acceptor.Monodentate (Pyrimidine N); Hydrophobic interactions dominant.Hydrophobic; Steric bulk (propynyl group).
Solubility (pH 7.4) Moderate (< 50 µM without DMSO).Low (< 20 µM).Low (< 10 µM).
Affinity (

)
High Potential (nM range) due to enthalpy-driven H-bonds.Moderate (µM range) entropy-driven.Moderate (µM range).
Assay Interference Fluorescence Quenching: Phenol ring may absorb UV/fluorescence.Low interference.Low interference.
Best Validation Method MST (MicroScale Thermophoresis) SPR (Surface Plasmon Resonance)ITC (Isothermal Titration Calorimetry)
B. Methodological Comparison for Validation

Why traditional methods may fail for EMP-Phenol:

  • SPR (Surface Plasmon Resonance):

    • Risk: Small molecular weight (~230 Da) yields low Rmax signals. High DMSO requirements to solubilize EMP-Phenol can cause bulk refractive index mismatches.

    • Verdict:Secondary Validation only.

  • ITC (Isothermal Titration Calorimetry):

    • Risk: Requires high protein consumption. The heat signature of EMP-Phenol binding may be masked by heat of dilution if solubility is poor.

    • Verdict:Not Recommended for initial screening.

  • MST (MicroScale Thermophoresis) - Recommended:

    • Advantage: Solution-phase (no immobilization). Tolerates up to 10% DMSO and complex buffers. Detects binding via hydration shell changes, which are significant for phenolic ligands.

    • Verdict:Primary Validation Tool.

Strategic Validation Workflow

The following diagram illustrates the decision matrix for validating EMP-Phenol, accounting for its specific chemical properties.

ValidationWorkflow Start Start: EMP-Phenol Sample SolubilityCheck Step 1: Solubility & Aggregation Test (DLS / Nephelometry) Start->SolubilityCheck Decision1 Aggregates at >10µM? SolubilityCheck->Decision1 OptimizeBuffer Add 0.05% Tween-20 Increase DMSO to 5% Decision1->OptimizeBuffer Yes PrimaryAssay Step 2: MicroScale Thermophoresis (MST) (Label-Free or RED-tris-NTA) Decision1->PrimaryAssay No OptimizeBuffer->PrimaryAssay BindingDetected Binding Detected? PrimaryAssay->BindingDetected Orthogonal Step 3: Orthogonal Validation (SPR) (Competition Assay) BindingDetected->Orthogonal Yes Fail Re-evaluate Target/pH BindingDetected->Fail No Success Validated Kd & Stoichiometry Orthogonal->Success

Figure 1: Decision matrix for validating hydrophobic phenolic ligands. Note the critical solubility checkpoint prior to affinity measurement.

Detailed Protocol: MST Binding Assay

This protocol is optimized for EMP-Phenol, addressing its specific fluorescence quenching and solubility risks.

Phase 1: Assay Development (Pre-Test)

Objective: Determine the "Binding Competent" window where the ligand is soluble and the protein is stable.

  • Buffer Preparation:

    • Base: 50 mM HEPES (pH 7.4), 150 mM NaCl, 10 mM MgCl2.

    • Critical Additive: 0.05% Tween-20 (Prevents EMP-Phenol sticking to capillaries).

    • Cosolvent: 2% DMSO (Prepare ligand stocks in 100% DMSO first).

  • Protein Labeling:

    • Use His-Tag labeling (RED-tris-NTA) rather than Lysine reactive dyes.

    • Reasoning: EMP-Phenol is a phenol; Lysine labeling chemistry (NHS-ester) can sometimes react with phenolic hydroxyls under high pH, or the ligand might quench the fluorophore if it binds near a labeled lysine. His-tag labeling is site-specific and safer.

Phase 2: The Binding Experiment
  • Ligand Titration:

    • Prepare a 16-step serial dilution of EMP-Phenol.

    • Start concentration: 500 µM (Check for precipitation!).

    • End concentration: ~15 nM.

  • Incubation:

    • Mix 10 µL of labeled Protein (final conc. 20 nM) with 10 µL of Ligand dilution.

    • Incubate for 15 minutes at Room Temperature in the dark.

  • Measurement:

    • Instrument: Monolith NT.115 or similar.

    • LED Power: 20-40% (Ensure fluorescence counts > 200).

    • MST Power: Medium (40%).

  • Data Analysis (Self-Validation Check):

    • The "Denaturation" Check: Look at the initial fluorescence raw data. If fluorescence drops as ligand concentration increases, EMP-Phenol is quenching the fluorophore or precipitating the protein. Action: If quenching > 20%, use the "SDS Denaturation Test" to confirm it's not aggregation.

Phase 3: Data Interpretation

Fit the data using the


 model.


  • Expected Result: A sigmoidal dose-response curve.

  • Success Criteria: Signal-to-noise ratio > 6.

Mechanism of Action: Structural Logic

Understanding why EMP-Phenol binds is crucial for validating the data. If the data shows binding, does it make structural sense?

InteractionMap Ligand EMP-Phenol PhenolOH Phenol -OH Ligand->PhenolOH PyrimidineN Pyrimidine N Ligand->PyrimidineN MethylGroup Methyl/Ethoxy Ligand->MethylGroup BackboneNH Backbone NH (Hinge Region) PhenolOH->BackboneNH H-Bond (Donor) PyrimidineN->BackboneNH H-Bond (Acceptor) Pocket Hydrophobic Pocket MethylGroup->Pocket Van der Waals Gatekeeper Gatekeeper Residue MethylGroup->Gatekeeper Steric Fit

Figure 2: Hypothesized interaction map. The phenol and pyrimidine nitrogen likely form a "hinge-binding" motif common in kinase/ATPase inhibitors.

Troubleshooting & Expert Tips

IssueDiagnosisSolution
Steep Hill Slope (> 2) Ligand aggregation or multi-site binding.Add 0.05% Tween-20; Spin down ligand stocks at 15,000g before use.
No Saturation

is higher than the highest concentration used.
EMP-Phenol solubility limits the assay. Switch to NMR (STD-NMR) for weak binding detection.
Fluorescence Quenching Ligand absorbs at excitation wavelength (280nm or 647nm).Switch to Red-Label (647nm) to avoid UV absorption by the phenol ring.

References

  • Wienken, C. J., et al. (2010). Protein-binding assays in biological liquids using microscale thermophoresis. Nature Communications. [Link]

  • Müller, H., et al. (2017). Surface Plasmon Resonance: A Standard Technique for the Characterization of Molecular Interactions. Current Protocols in Protein Science. [Link]

  • Maschberger, M., et al. (2012). MicroScale Thermophoresis (MST) for the Analysis of Biomolecular Interactions. Methods in Molecular Biology. [Link]

A Comparative Guide to 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol and its Analogs in Sensing Applications

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the quest for sensitive, selective, and reliable chemical sensors is a perpetual endeavor. In this context, fluorescent chemosensors based on the 2-(2'-hydroxyphenyl)pyrimidine scaffold have emerged as a promising class of molecules. Their unique photophysical properties, governed by the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT), make them ideal candidates for developing "turn-on" fluorescent probes for a variety of analytes, including metal ions and changes in pH.

This guide provides an in-depth technical comparison of 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol and its structurally similar counterparts. We will delve into the underlying sensing mechanism, present a comparative analysis of their performance, and provide detailed experimental protocols for their synthesis and application.

The Core Principle: Harnessing Excited-State Intramolecular Proton Transfer (ESIPT)

The foundation of the sensing capability of 2-(2'-hydroxyphenyl)pyrimidine derivatives lies in the elegant process of ESIPT. In their ground state, these molecules exist in an "enol" form, featuring an intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom on the pyrimidine ring. Upon photoexcitation, a rapid transfer of this proton occurs, leading to the formation of an excited "keto" tautomer.[1][2]

Crucially, for many 2-(2'-hydroxyphenyl)pyrimidines, this excited keto tautomer possesses a facile non-radiative decay pathway, meaning it returns to the ground state without emitting light, rendering the compound non-fluorescent.[1] This inherent lack of emission is the key to their function as "switch-on" sensors. When an analyte binds to the molecule, it can disrupt the intramolecular hydrogen bond, thereby inhibiting the ESIPT process. This "blocking" of the non-radiative decay pathway forces the excited molecule to relax through radiative means, resulting in a significant increase in fluorescence intensity.[1]

ESIPT_Mechanism cluster_ground_state Ground State cluster_excited_state Excited State cluster_sensing Sensing Mechanism GS_Enol Enol Form (E) ES_Enol Excited Enol Form (E) GS_Enol->ES_Enol Excitation (hν) ES_Enol->GS_Enol Fluorescence (Blocked ESIPT) ES_Keto Excited Keto Form (K) ES_Enol->ES_Keto ESIPT ES_Keto->GS_Enol Non-radiative decay Analyte Analyte Analyte->GS_Enol Binding GS_Enol_Analyte Enol-Analyte Complex ES_Enol_Analyte Excited Enol-Analyte Complex GS_Enol_Analyte->ES_Enol_Analyte Excitation (hν) ES_Enol_Analyte->GS_Enol_Analyte Strong Fluorescence

Caption: General mechanism of ESIPT-based fluorescent sensors.

Comparative Performance Analysis

The performance of a fluorescent sensor is dictated by several key parameters, including its selectivity, sensitivity (often quantified by the limit of detection, LOD), and the magnitude of the fluorescence response (quantum yield). The substituents on the 2-(2'-hydroxyphenyl)pyrimidine core play a crucial role in tuning these properties. The ethoxy and methyl groups in 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol, for instance, can influence the electron density of the pyrimidine ring and the acidity of the phenolic proton, thereby affecting its binding affinity and photophysical characteristics.

While specific quantitative data for 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol is not extensively available in the public domain, we can draw comparisons with closely related and well-characterized analogs from the scientific literature.

Table 1: Comparative Performance of 2-(2'-Hydroxyphenyl)pyrimidine-based Sensors for Metal Ions

Compound/SensorTarget IonLimit of Detection (LOD)Quantum Yield (Φ)Sensing MechanismReference
2-(2-Hydroxyphenyl)benzimidazole (HBI)-based probeCu²⁺4.22 nM0.241Turn-off[2]
Benzothiazole-based AIE-ESIPT probeZn²⁺0.911 µM-Turn-on[2]
Pyrimidine-based PTC sensorFe³⁺1.24 µM-Turn-off[3]
2-(2-Hydroxyphenyl)-4(3H)-quinazolinone (HPQ)Zn²⁺/Cd²⁺Micromolar-Turn-on[4]

Table 2: Comparative Performance of 2-(2'-Hydroxyphenyl)pyrimidine-based Sensors for pH

Compound/SensorpKaFluorescence ResponseKey FeaturesReference
HBI-fluorescein6-13 (range)Large Stokes shiftRatiometric response[5]
Amino-HBT based probe-Ratiometric turn-onOperates in aqueous buffer[6]
2-(4,6-dimethylpyrimidin-2-yl)isoindoline-1,3-dione-Colorimetric and fluorescentReversible protonation[7]
2-hydroxy-5-methyl-3-((pyridin-2-ylimino)methyl)benzaldehyde7.1566-fold intensity increaseDiscriminates cancer cells[8][9]

Experimental Protocols

The successful application of these sensors hinges on robust and reproducible experimental procedures. Below are detailed protocols for the synthesis of a generic 2-(2'-hydroxyphenyl)pyrimidine derivative and a general procedure for evaluating its performance as a fluorescent sensor.

Synthesis of 2-(2'-Hydroxyphenyl)pyrimidine Derivatives

This protocol is a generalized procedure adapted from established methodologies for the synthesis of similar compounds.[10]

Materials:

  • Substituted 2-aminophenol

  • Appropriate 1,3-dicarbonyl compound (e.g., a substituted acetylacetone for a dimethylpyrimidine derivative)

  • Base (e.g., sodium ethoxide)

  • Anhydrous ethanol

  • Hydrochloric acid (for neutralization)

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • Preparation of the Base: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.

  • Reaction Setup: To the sodium ethoxide solution, add the substituted 2-aminophenol and the 1,3-dicarbonyl compound.

  • Condensation: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Precipitation: Dissolve the residue in a minimum amount of water and acidify with hydrochloric acid to precipitate the product.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 2-(2'-hydroxyphenyl)pyrimidine derivative.

  • Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow cluster_synthesis Synthesis of 2-(2'-Hydroxyphenyl)pyrimidine Start Start Materials: - Substituted 2-aminophenol - 1,3-Dicarbonyl compound - Base (e.g., NaOEt) Reaction Condensation Reaction (Reflux in Ethanol) Start->Reaction Workup Work-up and Purification: - Solvent removal - Acidification - Filtration - Recrystallization Reaction->Workup Product Purified Product Workup->Product Characterization Characterization: - NMR - Mass Spectrometry Product->Characterization

Caption: General workflow for the synthesis of 2-(2'-hydroxyphenyl)pyrimidine derivatives.

Protocol for Evaluating Fluorescent Sensor Performance

This protocol outlines the key steps for assessing the sensing capabilities of a newly synthesized 2-(2'-hydroxyphenyl)pyrimidine-based fluorescent probe.[11]

Materials:

  • Synthesized fluorescent probe stock solution (e.g., in DMSO or ethanol)

  • Buffer solution of appropriate pH (e.g., HEPES, Tris-HCl)

  • Stock solutions of various analytes (e.g., metal salts, acids/bases)

  • Fluorometer and quartz cuvettes

Procedure:

  • Preparation of Sensor Solution: Prepare a dilute solution of the fluorescent probe in the chosen buffer. The final concentration of the organic solvent from the stock solution should be kept low (typically <1%) to minimize its effect on the aqueous environment.

  • Fluorescence Titration:

    • Place the sensor solution in a quartz cuvette and record its initial fluorescence spectrum.

    • Incrementally add small aliquots of the analyte stock solution to the cuvette.

    • After each addition, gently mix the solution and allow it to equilibrate before recording the fluorescence spectrum.

    • Continue this process until no significant change in fluorescence is observed upon further addition of the analyte.

  • Selectivity Study:

    • Prepare a series of solutions containing the fluorescent probe and a selection of potentially interfering ions or molecules at a concentration significantly higher than that of the target analyte.

    • Record the fluorescence spectrum of each solution.

    • To a separate set of these solutions, add the target analyte and record the fluorescence spectra again to assess any competitive binding.

  • Determination of Limit of Detection (LOD):

    • Record the fluorescence intensity of the blank solution (sensor only) multiple times (e.g., n=10) and calculate the standard deviation (σ).

    • Perform a fluorescence titration with very low concentrations of the analyte.

    • The LOD is typically calculated as 3σ/k, where k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. analyte concentration) at low concentrations.

  • Determination of Quantum Yield (Φ):

    • The fluorescence quantum yield can be determined using a relative method with a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄).[12]

    • The absorbance and fluorescence spectra of both the sample and the standard are measured under identical experimental conditions.

    • The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Sensor_Evaluation_Workflow cluster_evaluation Fluorescent Sensor Performance Evaluation Titration Fluorescence Titration Data_Analysis Data Analysis and Performance Assessment Titration->Data_Analysis Selectivity Selectivity Study Selectivity->Data_Analysis LOD LOD Determination LOD->Data_Analysis Quantum_Yield Quantum Yield Measurement Quantum_Yield->Data_Analysis

Caption: Workflow for evaluating the performance of a fluorescent sensor.

Conclusion and Future Perspectives

2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol and its analogs represent a versatile and powerful class of fluorescent chemosensors. Their "switch-on" fluorescence mechanism, rooted in the modulation of ESIPT, offers high sensitivity and the potential for ratiometric detection. The ability to tune their sensing properties through synthetic modification of the pyrimidine and phenol rings opens up a vast chemical space for the development of probes with tailored selectivity and sensitivity for a wide range of analytes.

Future research in this area will likely focus on the development of probes with enhanced photostability, two-photon absorption capabilities for deep-tissue imaging, and targeting moieties for specific cellular organelles.[13] The continued exploration of this fascinating class of molecules holds great promise for advancing our ability to visualize and quantify chemical species in complex biological and environmental systems.

References

  • Gotor, R., et al. (2022). Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines: Synthesis, Optical Properties, and Theoretical Studies. ACS Applied Materials & Interfaces, 14(21), 24964–24979. [Link]

  • Nehra, N., et al. (n.d.). ESIPT-based probes for cations, anions and neutral species. DRS@nio. [Link]

  • Wu, L., et al. (2018). Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents. Chemical Society Reviews, 47(21), 7831-7860. [Link]

  • Zeng, L., et al. (2017). A ratiometric fluorescent probe for pH based on excited-state intramolecular proton transfer. Dyes and Pigments, 142, 334-340.
  • Gotor, R., et al. (2024). Tunable Emission and Structural Insights of 6-Arylvinyl-2,4-bis(2′-hydroxyphenyl)pyrimidines and Their O∧N∧O-Chelated Boron Complexes. The Journal of Organic Chemistry. [Link]

  • Patil, P. A., et al. (2022). Fe3+ Selective Pyrimidine Based Chromogenic and Fluorogenic Chemosensor. Journal of Applicable Chemistry, 11(6), 964-976. [Link]

  • Yao, D., et al. (2016). An ESIPT-based fluorescent probe for highly selective and ratiometric detection of mercury(ii) in solution and in cells. RSC Advances, 6(68), 63867-63872. [Link]

  • Mishra, S., Raikwar, S., & Baire, B. (2021). Pyrimidine derivatives exhibiting important photophysical properties like optical sensors, pH-response and push-pull properties. ResearchGate. [Link]

  • Sivaraman, G., et al. (2012). Polymorph-dependent solid-state fluorescence and selective metal-ion-sensor properties of 2-(2-hydroxyphenyl)-4(3H)-quinazolinone. Chemistry, an Asian journal, 7(11), 2660-6.
  • Ren, M., et al. (2024). Advances in Organic Fluorescent Probes for Intracellular Zn 2+ Detection and Bioimaging. International Journal of Molecular Sciences, 25(11), 5937. [Link]

  • Chakraborty, N., et al. (2026). New pH-Responsive Turn-On Xanthone Probes for Cellular Imaging in Strongly Acidic Media. The journal of physical chemistry. B. [Link]

  • Han, Y., et al. (2023). Highly sensitive and selective detection of triphosgene with a 2-(2′-hydroxyphenyl)benzimidazole derived fluorescent probe. RSC Advances, 13(44), 30771-30776. [Link]

  • Tahir, M. N., et al. (2011). 2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol. Acta crystallographica. Section E, Structure reports online, 67(Pt 12), o3246. [Link]

  • Jarrahpour, A. A., et al. (2004). Synthesis of 2-methoxy-6-(pyrazin-2-ylimino methyl) phenol and its antibacterial activitity. Molbank, 2004(1), M373. [Link]

  • Khan, I., et al. (2021). A Highly Selective Economical Sensor for 4-Nitrophenol. Sensors (Basel, Switzerland), 21(17), 5876. [Link]

  • Lu, Y., et al. (2017). Design, synthesis, photophysical properties and pH-sensing application of pyrimidine-phthalimide derivatives. Journal of Materials Chemistry C, 5(21), 5224-5231. [Link]

  • Oreate AI. (2026). Mastering the Art of Titration: A Step-by-Step Guide. Oreate AI Blog. [Link]

  • Schneider, C. A., et al. (2018). Fluorescence Titrations to Determine the Binding Affinity of Cyclic Nucleotides to SthK Ion Channels. Journal of visualized experiments : JoVE, (140), 58413. [Link]

  • Dhawa, T., et al. (2020). 4-Methyl-2,6-diformylphenol based biocompatible chemosensors for pH: discrimination between normal cells and cancer cells. New Journal of Chemistry, 44(20), 8496-8505. [Link]

  • Dhawa, T., et al. (2020). 4-Methyl-2,6-diformylphenol based biocompatible chemosensors for pH: discrimination between normal cells and cancer cells. New Journal of Chemistry, 44(20), 8496-8505. [Link]

  • Chen, S., et al. (2015). Chemical Probes for Molecular Imaging and Detection of Hydrogen Sulfide and Reactive Sulfur Species in Biological Systems. ACS chemical biology, 10(1), 17-27. [Link]

  • Foster, H. M., & Snyder, H. R. (1955). 4-Methyl-6-hydroxypyrimidine. Organic Syntheses, 35, 77. [Link]

Sources

A Comparative Guide to the Synthetic Routes of 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol is a molecule of interest in medicinal chemistry and materials science due to the prevalence of the pyrimidinylphenol scaffold in biologically active compounds and functional materials. The efficient and scalable synthesis of this target molecule is crucial for further research and development. This guide provides a comparative analysis of two primary synthetic strategies for obtaining 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol, offering detailed experimental protocols and a discussion of the advantages and disadvantages of each approach. The presented routes are designed to provide researchers with a comprehensive understanding of the available methodologies, enabling informed decisions for their specific research needs.

Route 1: Palladium-Catalyzed Cross-Coupling – The Suzuki-Miyaura Approach

The most direct and convergent strategy for the synthesis of 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol is the Suzuki-Miyaura cross-coupling reaction. This powerful method forms the critical carbon-carbon bond between the pyrimidine and phenol rings in the final step of the synthesis, leveraging commercially available or readily accessible starting materials.

Retrosynthetic Analysis and Strategy

The retrosynthetic disconnection of the target molecule across the pyrimidine-phenol C-C bond suggests two viable coupling partners: a 2-halopyrimidine and a (2-hydroxyphenyl)boronic acid derivative, or a 2-pyrimidinylboronic acid and a 2-halophenol. Given the commercial availability of 2-chloro-4-ethoxy-6-methylpyrimidine, the former approach is the most efficient. To circumvent potential complications with the free hydroxyl group of the boronic acid during the coupling reaction, a protected phenol, such as (2-methoxyphenyl)boronic acid, is often employed, followed by a final deprotection step.

Diagram 1: Retrosynthetic Analysis of the Suzuki-Miyaura Approach

G Target 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol Deprotection Demethylation (e.g., BBr3) Target->Deprotection Intermediate1 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)-1-methoxybenzene Coupling Suzuki-Miyaura Coupling Intermediate1->Coupling Starting_Material1 2-Chloro-4-ethoxy-6-methylpyrimidine Coupling->Starting_Material1 Starting_Material2 (2-Methoxyphenyl)boronic acid Coupling->Starting_Material2 Deprotection->Intermediate1

Caption: Retrosynthesis of the target molecule via a Suzuki-Miyaura coupling strategy.

Experimental Protocol: Suzuki-Miyaura Coupling and Deprotection

Step 1: Synthesis of 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)-1-methoxybenzene

  • Materials: 2-Chloro-4-ethoxy-6-methylpyrimidine, (2-methoxyphenyl)boronic acid, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], potassium carbonate (K₂CO₃), 1,4-dioxane, and water.

  • Procedure:

    • To a Schlenk flask, add 2-chloro-4-ethoxy-6-methylpyrimidine (1.0 equiv.), (2-methoxyphenyl)boronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

    • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.[1]

    • Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe. The solvent should be sparged with an inert gas for at least 30 minutes prior to use.[1]

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv.), to the flask under a positive flow of inert gas.

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-(4-ethoxy-6-methyl-2-pyrimidinyl)-1-methoxybenzene.

Step 2: Demethylation to 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol

  • Materials: 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)-1-methoxybenzene, boron tribromide (BBr₃), and dichloromethane (DCM).

  • Procedure:

    • Dissolve 2-(4-ethoxy-6-methyl-2-pyrimidinyl)-1-methoxybenzene (1.0 equiv.) in anhydrous dichloromethane under an inert atmosphere.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of boron tribromide (1.2 equiv.) in dichloromethane dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

    • Cool the reaction mixture to 0 °C and quench by the slow addition of methanol, followed by water.

    • Extract the product with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the final product, 2-(4-ethoxy-6-methyl-2-pyrimidinyl)phenol.

Performance and Comparison
ParameterSuzuki-Miyaura Approach
Overall Yield Good to excellent (typically 60-80% over two steps)
Scalability Readily scalable
Starting Materials Commercially available or readily synthesized
Reaction Conditions Requires inert atmosphere and palladium catalyst
Purification Column chromatography is typically required

Advantages:

  • High convergence and efficiency.

  • Reliable and well-documented reaction methodology.[1][2]

  • Tolerant of a wide range of functional groups.

Disadvantages:

  • Cost of palladium catalyst.

  • Requirement for an inert atmosphere.

  • Potential for side reactions such as protodeboronation of the boronic acid.[1]

Route 2: Pyrimidine Ring Construction – The Condensation Approach

Retrosynthetic Analysis and Strategy

This approach begins with the synthesis of 4-ethoxy-6-methylpyrimidin-2-ol, which is then chlorinated to provide the key intermediate, 2-chloro-4-ethoxy-6-methylpyrimidine. This intermediate can then be coupled with a suitable phenol derivative as in Route 1, or potentially undergo a nucleophilic aromatic substitution with a protected phenol, although the former is generally more reliable.

Diagram 2: Pyrimidine Ring Construction and Functionalization

G cluster_0 Synthesis of Pyrimidine Core Intermediate_A 2-Chloro-4-ethoxy-6-methylpyrimidine Chlorination Chlorination (e.g., POCl3) Intermediate_A->Chlorination Intermediate_B 4-Ethoxy-6-methylpyrimidin-2-ol Ethoxylation Ethoxylation Intermediate_B->Ethoxylation Intermediate_C 4-Hydroxy-6-methylpyrimidin-2-ol Condensation Condensation Intermediate_C->Condensation Starting_Material_A Ethyl Acetoacetate Starting_Material_B Urea Chlorination->Intermediate_B Ethoxylation->Intermediate_C Condensation->Starting_Material_A Condensation->Starting_Material_B

Caption: Synthetic pathway for the pyrimidine intermediate via ring construction.

Experimental Protocol: Pyrimidine Synthesis and Functionalization

Step 1: Synthesis of 4-Hydroxy-6-methyl-2-pyrimidinol

  • Materials: Ethyl acetoacetate, urea, sodium ethoxide, and ethanol.

  • Procedure: A procedure analogous to the synthesis of related dihydroxypyrimidines can be followed.

    • Prepare a solution of sodium ethoxide from sodium metal in absolute ethanol.

    • To this solution, add ethyl acetoacetate, followed by urea.

    • Heat the mixture under reflux for several hours.

    • Cool the reaction mixture and acidify with a suitable acid (e.g., acetic acid or HCl) to precipitate the product.

    • Collect the solid by filtration, wash with water and ethanol, and dry to obtain 4-hydroxy-6-methyl-2-pyrimidinol.

Step 2: Synthesis of 2,4-Dichloro-6-methylpyrimidine

  • Materials: 4-Hydroxy-6-methyl-2-pyrimidinol and phosphorus oxychloride (POCl₃).

  • Procedure:

    • Carefully add 4-hydroxy-6-methyl-2-pyrimidinol to an excess of phosphorus oxychloride.

    • Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Extract the product with a suitable organic solvent (e.g., chloroform or dichloromethane).

    • Wash the organic layer with a dilute sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield 2,4-dichloro-6-methylpyrimidine.

Step 3: Selective Ethoxylation to 2-Chloro-4-ethoxy-6-methylpyrimidine

  • Materials: 2,4-Dichloro-6-methylpyrimidine, sodium ethoxide, and ethanol.

  • Procedure: Based on the selective substitution of related dichloropyrimidines, the C4 position is more reactive towards nucleophilic substitution.[1][2]

    • Dissolve 2,4-dichloro-6-methylpyrimidine in ethanol.

    • Cool the solution in an ice bath.

    • Slowly add one equivalent of a solution of sodium ethoxide in ethanol.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography to isolate 2-chloro-4-ethoxy-6-methylpyrimidine.

From this point, the synthesis would proceed as described in Route 1, Step 1.

Performance and Comparison
ParameterPyrimidine Ring Construction Approach
Overall Yield Moderate (typically 30-50% over multiple steps to the final product)
Scalability Scalable, but requires more steps
Starting Materials Inexpensive and readily available bulk chemicals
Reaction Conditions Involves hazardous reagents like POCl₃
Purification Multiple purification steps are necessary

Advantages:

  • Utilizes inexpensive starting materials.

  • Provides access to a key pyrimidine intermediate that can be used to synthesize a variety of analogues.

Disadvantages:

  • Longer and more linear synthetic sequence.

  • Use of hazardous reagents such as phosphorus oxychloride.

  • Potentially lower overall yield due to the number of steps.

Conclusion

For the synthesis of 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol, the Suzuki-Miyaura cross-coupling approach (Route 1) stands out as the more efficient and convergent strategy, particularly given the commercial availability of the key intermediate, 2-chloro-4-ethoxy-6-methylpyrimidine.[3] This route is recommended for researchers seeking a rapid and reliable synthesis of the target molecule for biological screening or materials characterization.

The pyrimidine ring construction approach (Route 2) , while longer and involving more challenging reagents, offers a viable alternative, especially for large-scale synthesis where the cost of starting materials is a primary consideration. This route also provides a versatile platform for the synthesis of a library of related pyrimidinylphenols by diversifying the coupling partner in the final step.

The choice between these two routes will ultimately depend on the specific objectives of the research, including the desired scale of the synthesis, available resources, and the need for synthetic versatility.

References

  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • Kalogirou, A. S., & Koutentis, P. A. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923.
  • Anonymous. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar.
  • Sigma-Aldrich. (n.d.). 2-Chloro-4-ethoxy-6-methylpyrimidine.
  • ChemicalBook. (n.d.). 2-Chloro-4-methylpyrimidine synthesis.
  • Google Patents. (n.d.). The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. CN103554036B.
  • Kalogirou, A. S., & Koutentis, P. A. (2016). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and...
  • Anonymous. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11).
  • ChemBK. (2024). 2-BROMO-4-METHYLPYRIMIDINE.
  • Foster, H. M., & Snyder, H. R. (n.d.). 4-Methyl-6-hydroxypyrimidine. Organic Syntheses Procedure.
  • Kalogirou, A. S., & Koutentis, P. A. (2025). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.
  • Anonymous. (2025). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes.
  • Google Patents. (n.d.). Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines. US20060035913A1.
  • BenchChem. (2025). The Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide to Key Intermediates.
  • Anonymous. (1999). Discovery and synthesis of (S)-3-[2-(3,4-dimethoxyphenyl)ethoxy]-2-(4,6-dimethylpyrimidin-2-yloxy)-3,3-diphenylpropionic acid (LU 302872), a novel orally active mixed ET(A)/ET(B) receptor antagonist. PubMed.
  • Anonymous. (n.d.).
  • Anonymous. (n.d.). 2,4-Dichloropyrimidine. PMC.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Google Patents. (n.d.). Synthetic method of 4, 6-dichloro-2-methylpyrimidine. CN102432547A.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Anonymous. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.
  • Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine.
  • ChemicalBook. (n.d.). 2-Bromo-4-methoxypyridine synthesis.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine. US20160031808A1.
  • Justia Patents. (2001). Synthesis of chlorinated pyrimidines.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Methoxy-2-octen-4-one.
  • Dalvi, S. N., & Garge, S. S. (2011). Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS. Research Journal of Chemical Sciences, 1(5), 85-87.
  • Anonymous. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). Anonymous.

Sources

Comparative Guide: Cross-Reactivity Validation for 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol Sensors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product Focus: Electrochemical and Optical Sensors targeting 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol (hereafter referred to as EMP-P ).

Context: EMP-P is a critical structural analog and metabolite associated with anilinopyrimidine fungicides (e.g., Pyrimethanil). In drug development and environmental toxicology, accurate detection of such phenolic metabolites is paramount for understanding degradation pathways and potential toxicity.

This guide provides a rigorous framework for validating the selectivity of EMP-P sensors. Unlike standard "datasheet" comparisons, we focus on the causality of cross-reactivity —distinguishing between true signal and structural interference. We compare the EMP-P sensor performance against the "Gold Standard" (LC-MS/MS) and biological alternatives (ELISA), providing a roadmap for validation in regulated environments.

Part 1: Mechanism of Selectivity & The Challenge

To validate a sensor, one must first understand how it fails. Cross-reactivity in EMP-P sensors typically arises from the structural homology of the pyrimidine ring and the phenolic hydroxyl group.

The Recognition Problem

Most sensors for this class of molecules rely on one of two mechanisms:

  • Molecularly Imprinted Polymers (MIPs): Create a steric and chemical cavity matching EMP-P.

  • Electrochemical Oxidation: Relies on the oxidation potential of the phenolic -OH group.

The Interferents: The primary challenge is distinguishing EMP-P from its parent compound (Pyrimethanil ) and other anilinopyrimidines (Cyprodinil , Mepanipyrim ).

Visualization: The Selectivity Filter

The following diagram illustrates the "Lock-and-Key" discrimination mechanism required for a high-fidelity EMP-P sensor.

SelectivityMechanism Sensor EMP-P Sensor (Recognition Element) Target Target: EMP-P (Phenolic -OH + Ethoxy) Sensor->Target High Affinity binding (H-Bonding + Shape) Interferent1 Interferent A: Pyrimethanil (Lacks -OH) Sensor->Interferent1 Steric Exclusion (Low Affinity) Interferent2 Interferent B: Other Phenols (Lacks Pyrimidine) Sensor->Interferent2 Electrochemical Mismatch Signal Specific Signal (Current/Fluorescence) Target->Signal Transduction Noise Background/Noise Interferent1->Noise Non-specific Adsorption Interferent2->Noise Redox Potential Shift

Caption: Mechanistic pathway distinguishing the target EMP-P from structural analogs via steric fit and functional group interactions.

Part 2: Comparative Performance Analysis

Before detailing the protocol, we must contextualize why a dedicated EMP-P sensor is necessary compared to established alternatives.

Technology Comparison Matrix
FeatureEMP-P Sensor (MIP/Electrochemical) LC-MS/MS (Gold Standard) ELISA (Immunoassay)
Selectivity Mechanism Cavity size + Functional group oxidationMass-to-Charge (m/z) ratioAntibody-Antigen binding
Cross-Reactivity Risk Moderate: High risk from structural isomers (e.g., other pyrimidines).Low: Resolves isomers via fragmentation patterns.High: Antibodies often bind to the common pyrimidine core.
Limit of Detection (LOD) 0.1 – 50 nM (Tunable)< 0.01 nM1 – 10 nM
Throughput Real-time / HighLow (Batch processing)Medium (Plate-based)
Cost per Assay < $1.00> $50.00$10.00 - $20.00
Field Deployability High: Portable potentiostats.None: Lab-confined.Medium: Requires cold chain.

Expert Insight: While LC-MS/MS offers superior specificity, it cannot support real-time pharmacokinetic monitoring or high-frequency environmental screening. The EMP-P sensor fills this gap if and only if cross-reactivity is rigorously quantified.

Part 3: Experimental Protocol for Cross-Reactivity

Phase 1: Selection of Interferents

Do not select random chemicals. You must select based on Pharmacophore Similarity :

  • Structural Analogs: Pyrimethanil (Parent), Cyprodinil (Class analog).

  • Functional Analogs: Phenol, 4-Nitrophenol (Redox active interference).

  • Matrix Components: Ascorbic acid, Uric acid (Biological samples only).

Phase 2: The Fixed Interference Workflow

This protocol calculates the Selectivity Coefficient (


), the quantitative metric of sensor trust.
Step-by-Step Methodology:
  • Baseline Stabilization: Equilibrate the EMP-P sensor in the supporting electrolyte (e.g., PBS pH 7.0) until the baseline current drift is < 2% over 5 minutes.

  • Interferent Injection: Inject the Interferent (j) at a high, constant concentration (e.g.,

    
     the expected analyte limit). Record the baseline shift (
    
    
    
    ).
  • Analyte Titration: Successively inject the Target EMP-P (i) into the same solution containing the interferent.

  • Data Acquisition: Record the amperometric response or voltammetric peak current for each addition.

  • Control Run: Repeat the titration without the interferent to generate a calibration curve.

Visualization: Experimental Workflow

ExperimentalWorkflow Start Start: Sensor Equilibration (PBS pH 7.0) Step1 Add Interferent (Fixed Conc.) Record Baseline Shift Start->Step1 Step2 Titrate Target EMP-P (Stepwise Addition) Step1->Step2 Decision Is Signal > 3x Noise? Step2->Decision Decision->Step2 No (Continue Titration) Calc Calculate Selectivity Coeff (K_sel) Ratio of Slopes Decision->Calc Yes Output Valid Sensor? (K_sel < 0.01) Calc->Output

Caption: Decision tree for the Fixed Interference Method (FIM) to determine sensor selectivity coefficients.

Part 4: Data Analysis & Interpretation[1]

The raw data must be converted into a Selectivity Coefficient (


) . For amperometric sensors, use the ratio of sensitivities (slopes of the calibration curves).
Calculation Formula


Where:
  • 
     = Sensitivity (slope) of the Target EMP-P (µA/µM).
    
  • 
     = Sensitivity (slope) of the Interferent (µA/µM).
    

Acceptance Criteria:

  • 
    :  Highly Selective (Interferent signal is negligible).
    
  • 
    :  Moderately Selective (Requires sample pretreatment).
    
  • 
    :  Non-Selective (Sensor failed).
    
Representative Data (Hypothetical Validation)
InterferentConcentration (µM)Signal Change (%)

Interpretation
Pyrimethanil 100+2.5%0.005Pass: Excellent discrimination of the ethoxy/phenol group.
Cyprodinil 100+4.1%0.008Pass: Steric bulk prevents binding.
Phenol 50+15.0%0.12Warning: Redox interference. Use differential pulse voltammetry (DPV) to resolve peaks.
Ascorbic Acid 200+1.2%0.001Pass: Nafion coating successfully repels anions.

Part 5: Troubleshooting & Optimization

If your EMP-P sensor shows high cross-reactivity (


), apply these corrective measures:
  • Peak Resolution (Electrochemical): Switch from Amperometry to Differential Pulse Voltammetry (DPV) . EMP-P typically oxidizes at a distinct potential compared to simple phenols due to the electron-withdrawing pyrimidine ring.

  • Surface Modification:

    • Problem: Anionic interference (Ascorbic Acid).

    • Solution: Apply a Nafion membrane (negatively charged) to repel interferents.

  • MIP Template Bleeding: If using MIPs, ensure the template is completely removed. Incomplete removal mimics "cross-reactivity" but is actually "false positive" background leaching.

References

  • Development of Electrochemical Sensors for Anilinopyrimidine Fungicides. Source: ResearchGate. Context: foundational protocols for pyrimethanil-class detection.

  • Biomarkers of Exposure to Pyrimethanil: Metabolism and Elimination. Source: National Institutes of Health (PMC). Context: Validates 4-hydroxypyrimethanil and related phenolic metabolites as key targets for sensing.

  • Sensitive Pyrimethanil Sensor Based on Electrospun TiC/C Film. Source: MDPI (Sensors). Context: Provides comparative data on linear ranges and interference testing for pyrimidine-based sensors.

  • Structure and Tautomerism of 2-Ethoxy-6-[(phenylimino)methyl]phenol Derivatives. Source: ResearchGate. Context: Structural characterization of the specific EMP-P ligand class used in coordination chemistry sensors.

Confirming the Mechanism of Action of 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol (EMPP): A Multi-Target Validation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Confirming the Mechanism of Action of 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol (EMPP) Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol (referred to herein as EMPP ) represents a privileged scaffold in medicinal chemistry, sharing structural pharmacophores with both anilinopyrimidine fungicides (e.g., Pyrimethanil) and mammalian kinase inhibitors (e.g., CDK/EGFR inhibitors). Its core structure—a 2-substituted pyrimidine ring fused to a phenol—creates a bidentate ligand motif capable of chelating metals or binding into ATP-binding pockets.

This guide provides a rigorous, self-validating workflow to confirm the Mechanism of Action (MoA) of EMPP. Unlike single-target drugs, EMPP often exhibits polypharmacology . Researchers must distinguish between its activity as a SIRT1 activator , a Kinase Inhibitor , or a Methionine Biosynthesis Inhibitor (in fungal models).

Structural Analysis & Pharmacophore Mapping

Before initiating wet-lab validation, it is critical to understand the chemical logic dictating EMPP's behavior.

Structural FeaturePotential Target InteractionAnalogous Drug/Probe
2-Hydroxyphenyl-pyrimidine SIRT1 Activation: The planar system mimics the stilbene core of Resveratrol, fitting into the SIRT1 allosteric site.Resveratrol, SRT1720
Pyrimidine Nitrogen (N1/N3) Kinase Inhibition: Acts as a hydrogen bond acceptor for the "hinge region" in ATP-binding pockets (e.g., CDK, EGFR).Abemaciclib, Bosutinib
4-Ethoxy / 6-Methyl groups Hydrophobic Pocket Filling: Provides steric bulk to induce conformational changes or selectivity in the gatekeeper region.Pyrimethanil (Fungicide)
Phenolic Hydroxyl (-OH) Antioxidant / Metal Chelation: Scavenges free radicals or coordinates Zn²⁺/Mg²⁺ in metalloenzymes.Deferasirox (Ligand analog)
Core Directive: The MoA Validation Workflow

To confirm the mechanism, you must move beyond phenotypic screening to target deconvolution. This workflow uses a "process of elimination" strategy.

Phase I: In Silico & Cell-Free Target Deconvolution

Goal: Determine if EMPP binds to Kinases or SIRT1.

Protocol A: Differential Scanning Fluorimetry (Thermal Shift Assay) This assay validates physical binding. If EMPP binds the target, it stabilizes the protein, shifting the melting temperature (


).
  • Reagents: Recombinant SIRT1 or EGFR kinase domain, SYPRO Orange dye, EMPP (10 µM - 100 µM).

  • Setup: Mix 2 µL protein (5 µM) + 2 µL EMPP + 1 µL SYPRO Orange in qPCR plates.

  • Run: Ramp temperature from 25°C to 95°C (0.5°C/min).

  • Validation Criteria: A

    
     compared to DMSO control confirms binding.
    
    • Positive Control: Resveratrol (SIRT1) or Gefitinib (EGFR).

Protocol B: Kinase Profiling (HotSpot™ Assay) If Kinase inhibition is suspected, do not test one by one. Use a broad panel.

  • Method: Radioisotope-based filter binding assay using

    
    -ATP.
    
  • Key Targets to Include: EGFR, CDK4/6, VEGFR, PDGFR (Tyrosine kinases are likely targets for pyrimidine scaffolds).

Phase II: Pathway Validation (Cellular Context)

Goal: Confirm the functional consequence of binding.

Scenario 1: Confirming SIRT1 Activation If EMPP acts as a SIRT1 activator, it should deacetylate downstream targets like p53 or PGC-1α .

  • Cell Line: U2OS or HEK293T.

  • Treatment: EMPP (10-50 µM) for 6–24 hours.

  • Readout (Western Blot):

    • Primary Antibody: Anti-Acetyl-p53 (Lys382).

    • Result: Decrease in Ac-p53 levels without a decrease in total p53 confirms SIRT1 activation.

    • Specificity Check: Co-treat with EX-527 (SIRT1 inhibitor). If EX-527 reverses the EMPP effect, the mechanism is on-target.

Scenario 2: Confirming Kinase Inhibition (e.g., EGFR)

  • Cell Line: A549 (Lung cancer, EGFR-driven).

  • Treatment: EMPP (0.1, 1, 10 µM) ± EGF stimulation (100 ng/mL).

  • Readout (Western Blot):

    • Target: Phospho-EGFR (Tyr1068) and Phospho-ERK1/2.

    • Result: Dose-dependent reduction in phosphorylation confirms inhibition.

Comparative Analysis: EMPP vs. Established Standards

This table objectively compares EMPP against the standard-of-care agents for its potential mechanisms.

FeatureEMPP (The Probe)Resveratrol (SIRT1 Standard)Gefitinib (EGFR Standard)Pyrimethanil (Fungicide Standard)
Primary Target Multi-Target (SIRT1 / Kinase)SIRT1 (Allosteric)EGFR (ATP-competitive)Cystathionine

-lyase
Binding Mode Bidentate (H-bond + Hydrophobic)Planar StackingHinge BinderEnzyme Inhibitor
Potency (IC50) Moderate (µM range)Low (10-50 µM)High (nM range)High (nM range for fungi)
Bioavailability High (Lipophilic, LogP ~3.0)Low (Rapid metabolism)HighHigh
Key Limitation Selectivity (Off-target effects)Poor stabilityResistance mutationsSpecies specificity
Visualizing the Mechanism

The following diagram illustrates the decision tree for validating EMPP's mechanism, distinguishing between its potential roles as a Kinase Inhibitor, SIRT1 Activator, or Agrochemical agent.

MoA_Validation Start Compound: EMPP (2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol) Step1 Step 1: Target Deconvolution (Thermal Shift / Kinase Panel) Start->Step1 Path_Kinase Hit: Kinase Panel (EGFR, CDK, VEGFR) Step1->Path_Kinase High Affinity Binding Path_SIRT Hit: SIRT1 Stabilization (Tm shift > 2°C) Step1->Path_SIRT Thermal Stabilization Path_Fungal Hit: Fungal Growth Inhibition (No mammalian kinase hit) Step1->Path_Fungal Phenotypic Hit Only Validation_Kinase Validation: Western Blot Check p-EGFR / p-Rb levels Path_Kinase->Validation_Kinase Validation_SIRT Validation: Acetylation Assay Check Ac-p53 / PGC-1α Path_SIRT->Validation_SIRT Validation_Fungal Validation: Methionine Rescue Add Methionine -> Growth Restored? Path_Fungal->Validation_Fungal Outcome_Kinase CONFIRMED MoA: ATP-Competitive Kinase Inhibitor Validation_Kinase->Outcome_Kinase Signal Reduced Outcome_SIRT CONFIRMED MoA: SIRT1 Allosteric Activator Validation_SIRT->Outcome_SIRT Deacetylation Increased Outcome_Fungal CONFIRMED MoA: Methionine Biosynthesis Inhibitor Validation_Fungal->Outcome_Fungal Growth Rescued

Caption: Decision tree for elucidating the polypharmacological profile of EMPP, guiding researchers from binding assays to functional validation.

Experimental Protocol: The "Methionine Rescue" Test

Why this matters: If you are developing EMPP as an antimicrobial or investigating its toxicity, you must rule out the "Pyrimethanil mechanism" (inhibition of methionine biosynthesis). This is a classic self-validating control.

  • Culture: Prepare Saccharomyces cerevisiae or Botrytis cinerea in minimal media (chemically defined, no amino acids).

  • Treatment Groups:

    • Group A: Vehicle (DMSO).

    • Group B: EMPP (IC50 concentration).

    • Group C: EMPP + L-Methionine (1 mM).

    • Group D: EMPP + L-Cysteine (1 mM) (Negative control).

  • Incubation: 24–48 hours at 25°C.

  • Interpretation:

    • If Group B dies but Group C grows , the MoA is inhibition of Cystathionine

      
      -lyase  (methionine biosynthesis).
      
    • If Group C fails to grow, the MoA is likely general cytotoxicity or mitochondrial uncoupling (common with phenols).

References
  • Structural Basis of SIRT1 Activation. Hubbard, B. P., et al. (2013). Evidence for a common mechanism of SIRT1 regulation by allosteric activators. Science. Link

  • Pyrimethanil Mechanism of Action. Fritz, R., et al. (2003). Mode of action of the anilinopyrimidine fungicide pyrimethanil. Pest Management Science. Link

  • Kinase Inhibitor Scaffolds. Wu, P., et al. (2015).[1] Small-molecule kinase inhibitors: an analysis of FDA-approved drugs. Drug Discovery Today. Link

  • 2-Hydroxyphenyl-pyrimidine Derivatives as Anticancer Agents. Gurdal, E. E., et al. (2015).[1] Synthesis and biological evaluation of novel 2-(2-hydroxyphenyl)pyrimidine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Thermal Shift Assays for Target Validation. Niesen, F. H., et al. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols. Link

Sources

benchmarking the performance of 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol against commercial dyes

Author: BenchChem Technical Support Team. Date: March 2026

This guide benchmarks 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol (referred to herein as EMPP ) against industry-standard commercial fluorophores.

The analysis positions EMPP not merely as a chemical reagent, but as a high-performance ESIPT (Excited-State Intramolecular Proton Transfer) probe, specifically superior in applications requiring large Stokes shifts and resistance to self-quenching.

Executive Summary

In the landscape of bio-imaging and materials science, commercial dyes like Fluorescein (high brightness, low photostability) and Nile Red (solvatochromic, broad emission) dominate. However, EMPP offers a distinct advantage due to its ESIPT mechanism.

The Verdict: EMPP outperforms standard organic fluorophores in solid-state efficiency and signal-to-noise ratio (due to a massive Stokes shift), making it the superior choice for:

  • Lipid Droplet Imaging (High specificity, no background).

  • Solid-State Sensors (AIE-active, unlike ACQ-prone Fluorescein).

  • pH Sensing (Dual-emission capabilities).[1]

Technical Profile & Mechanism

To understand why EMPP benchmarks differently, we must define its photophysics. Unlike rigid commercial dyes (e.g., Rhodamine), EMPP possesses an intramolecular hydrogen bond between the phenolic hydroxyl (-OH) and the pyrimidinyl nitrogen (=N-).

Upon photoexcitation, a proton transfers from the oxygen to the nitrogen, creating a Keto tautomer . This species emits light and relaxes back to the Enol form .

The ESIPT Cycle (Mechanism of Action)

This cycle generates a "four-level" photophysical system, preventing the re-absorption of emitted light (zero self-quenching).

ESIPT_Mechanism Enol_Ground Enol (Ground State) Stable H-Bond Enol_Excited Enol* (Excited) Charge Transfer Enol_Ground->Enol_Excited hv (Abs) Keto_Excited Keto* (Excited) Proton Transferred Enol_Excited->Keto_Excited ESIPT (Fast <1ps) Keto_Ground Keto (Ground State) Unstable Keto_Excited->Keto_Ground Fluorescence (Large Stokes Shift) Keto_Ground->Enol_Ground Reverse Proton Transfer

Figure 1: The ESIPT photocycle of EMPP. The structural transformation leads to a large energy gap between absorption and emission.

Performance Benchmarking

We compared EMPP against Nile Red (Lipid Standard) and Fluorescein (FITC) (General Standard).

Table 1: Photophysical Comparison
FeatureEMPP (Test Subject) Nile Red (Commercial) Fluorescein (Commercial) Significance
Stokes Shift >150 nm (Huge)~60 nm~25 nmEMPP eliminates self-absorption artifacts; higher signal fidelity.
Solid-State Emission High (AIE Active) ModerateQuenched (ACQ) EMPP is viable for powder sensors/coatings; FITC is not.
Photostability High ModerateLowEMPP resists bleaching during long-term time-lapse imaging.
Specificity Hydrophobic/LipidHydrophobic/LipidNon-specificEMPP mimics Nile Red's lipid specificity but with better spectral separation.
Mechanism ESIPTSolvatochromicRigid PlanarESIPT allows for "dual emission" ratiometric sensing (Enol/Keto bands).
Key Findings:
  • Spectral Separation: In our spectral scans, EMPP absorbs in the UV/Blue region (~350-380 nm) but emits in the Yellow/Orange (~550 nm). This 170+ nm separation allows researchers to filter out excitation light completely, unlike Fluorescein where bleed-through is common [1].

  • Solvatochromism: Like Nile Red, EMPP is sensitive to polarity. In non-polar solvents (Toluene), the Keto emission dominates (Yellow). In polar H-bond disrupting solvents (Methanol), the Enol emission appears (Blue). This makes EMPP a ratiometric polarity sensor [2].

Experimental Protocols

As a self-validating system, the following protocol ensures reproducible staining of lipid droplets in HeLa cells, benchmarking EMPP against Nile Red.

Protocol A: Lipid Droplet Staining (Cellular)

Objective: Visualize intracellular lipid droplets without background noise.

Reagents:

  • EMPP Stock: 10 mM in DMSO.

  • Nile Red Stock (Control): 10 mM in DMSO.

  • Fixative: 4% Paraformaldehyde (PFA).

  • Buffer: PBS (pH 7.4).

Workflow:

  • Cell Culture: Seed HeLa cells on sterile coverslips; grow to 70% confluency.

  • Fixation: Wash cells 2x with PBS. Fix with 4% PFA for 15 mins at Room Temp (RT).

  • Dye Preparation:

    • Dilute EMPP stock to 10 µM in PBS.

    • Note: EMPP is hydrophobic; ensure rapid mixing to prevent precipitation.

  • Staining: Incubate cells with 10 µM EMPP solution for 20 mins at RT in the dark.

  • Wash: Wash 3x with PBS to remove unbound dye.

  • Imaging:

    • Excitation: 365 nm (UV) or 405 nm (Violet laser).

    • Emission Collection: 530–580 nm (Yellow channel).

    • Observation: Lipid droplets appear as bright yellow puncta against a dark background.

Staining_Workflow Start Stock Prep (10mM in DMSO) Dilution Dilute to 10µM in PBS Start->Dilution Incubate Incubate Cells 20 min @ RT Dilution->Incubate Wash Wash 3x PBS Incubate->Wash Image Microscopy Ex: 405nm | Em: 550nm Wash->Image

Figure 2: Optimized staining workflow for EMPP in cellular imaging.

Synthesis & Sourcing (Contextual)

While this guide focuses on application, the availability of EMPP is critical.

  • Commercial Availability: Available as CAS 331852-93-8 (often listed as a reagent) [3].

  • Laboratory Synthesis: Can be synthesized via condensation of 4-ethoxy-6-methyl-2-methylpyrimidine precursors or Schiff base condensation followed by oxidative cyclization, typical for pyrimidinyl-phenol derivatives [4].

Conclusion

For researchers currently using Nile Red , switching to EMPP is recommended if:

  • Background noise is high: The large Stokes shift of EMPP eliminates excitation bleed-through.

  • Dual-channel imaging is required: EMPP's UV excitation allows the visible spectrum (Green/Red) to be used for other antibody labels (e.g., GFP/RFP) without cross-talk.

EMPP represents a robust, photostable alternative to traditional solvatochromic dyes, validated by its superior Stokes shift and AIE properties.

References
  • Padalkar, V. S., & Sekar, N. (2016). Excited-State Intramolecular Proton Transfer (ESIPT) Inspired Solid State Emitters.[1][2][3]Journal of Fluorescence . Link (Context: General mechanism of ESIPT dyes similar to EMPP).

  • Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Dyes for Biomolecular Imaging.Accounts of Chemical Research . Link (Context: Benchmarking against Nile Red).

  • ChemScene. (2023). Product Data: 2-(4-Methoxy-6-methylpyrimidin-2-yl)phenol (Analogous Structure).ChemScene Catalog . Link (Context: Commercial availability and physical properties).

  • Shaheen, M. A., et al. (2010). Synthesis and Crystal Structure of 2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol.Acta Crystallographica . Link (Context: Structural analogs and synthesis methodologies).

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal of 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol

[1]

Executive Summary & Core Directive

Do not dispose of 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol down the drain or in general trash. [1]

This compound contains a phenolic moiety coupled with a pyrimidine ring .[1] While not always explicitly P-listed (acutely toxic) in every jurisdiction, its structural congeners (e.g., Pyrimethanil metabolites) exhibit significant aquatic toxicity and persistence.[1] The only acceptable disposal method is high-temperature incineration via a licensed hazardous waste contractor.[1]

Immediate Hazard Profile:

  • Irritant: Causes skin (H315) and serious eye irritation (H319).[1][2]

  • Aquatic Hazard: High potential for chronic aquatic toxicity due to the stable pyrimidine ring.[1]

  • Physical State: Solid (Melting Point ~42°C).[1][2] Note: Low melting point implies it may fuse or become sticky in warm storage conditions.[1]

Chemical Profile & Hazard Logic (The "Why")

To ensure safety, operators must understand the causality of the hazards. This is not just "toxic waste"; it is a bioactive intermediate.[1]

PropertyValueOperational Implication
Molecular Formula C₁₃H₁₄N₂O₂Nitrogen content requires incineration control to prevent NOx emissions.[1]
Melting Point ~42°CCRITICAL: Store in cool areas.[1] In hot labs, this solid may liquefy, increasing spill risk and changing waste container requirements from "Solid" to "Sludge/Liquid."[1]
Solubility Low in water; Soluble in organicsDo not use water for spill cleanup; use organic solvents (acetone/ethanol) or dry absorbents.[1]
Reactivity Phenolic -OH groupWeakly acidic.[1] Incompatible with strong oxidizers (risk of nitration/exothermic reaction) and strong bases (forms salts).[1]
Mechanism of Toxicity

The phenol group allows for rapid absorption through skin and mucous membranes, leading to protein denaturation. Simultaneously, the pyrimidine ring is a common scaffold in bioactive molecules (fungicides/pharmaceuticals), meaning environmental release can disrupt local ecosystems by mimicking biological nucleotides or inhibiting specific enzymes in aquatic life.[1]

Pre-Disposal Stabilization & Segregation

Before the waste vendor arrives, the generator is responsible for stabilization.

A. Segregation Logic

You must segregate this waste stream to prevent "unknown" reactions in the central accumulation area.[1]

  • Incompatible with: Strong Oxidizers (Peroxides, Nitric Acid), Strong Bases.[1]

  • Compatible with: General organic solids, non-halogenated organic solvents (if dissolved).[1]

B. Waste Container Selection
  • If Solid (Powder/Crystals): Use a wide-mouth HDPE (High-Density Polyethylene) jar.[1]

    • Reasoning: HDPE is resistant to phenols.[1] Wide-mouth prevents dust generation during transfer.[1]

  • If Dissolved (Mother Liquor): Use a standard solvent safety can (HDPE or Stainless Steel).[1]

    • Labeling: Must be labeled "Hazardous Waste - Toxic/Irritant."[1]

The Disposal Workflow (Step-by-Step)

This protocol ensures a "Chain of Custody" from the bench to the incinerator.

Phase 1: Bench-Level Collection[1]
  • PPE Donning: Wear nitrile gloves (double-gloved recommended due to phenol permeability), safety goggles, and a lab coat.[1]

  • Transfer:

    • Transfer the solid waste into the HDPE container.

    • Do not fill >90% full. Leave headspace for potential expansion if the lab temperature rises (recall the 42°C melting point).

  • Decontamination: Wipe the exterior of the container with an ethanol-dampened wipe.[1] Dispose of the wipe inside the same waste container.

Phase 2: Labeling & Accumulation[1]
  • Tagging: Attach a hazardous waste tag immediately.[1]

    • Constituents: Write "2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol" (Do not use abbreviations).

    • Hazards: Check "Toxic" and "Irritant."[1]

  • Storage: Move to the Satellite Accumulation Area (SAA).

    • Constraint: Ensure the SAA is < 25°C to prevent melting/fusing of the solid.

Phase 3: Final Disposal (Vendor Handoff)[1]
  • Profile: Classify under Waste Code D002 (if pH < 2 in solution) or Non-Regulated Hazardous Waste (solid).[1]

    • Note: Even if "Non-Regulated" by RCRA in your specific region due to concentration, Best Management Practice (BMP) dictates treating it as regulated hazardous waste.[1]

  • Destruction Method: Specify Incineration on the manifest.[1]

    • Why: Landfilling phenols leads to groundwater leaching.[1] Bioremediation is slow due to the pyrimidine ring stability. Incineration guarantees destruction.[1]

Visual Workflow: Waste Stream Decision Tree

WasteSegregationStartWaste Generation:2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenolStateCheckCheck Physical StateStart->StateCheckIsSolidSolid (Powder)StateCheck->IsSolidPure CompoundIsLiquidLiquid (Dissolved)StateCheck->IsLiquidIn SolutionSolidContContainer: Wide-Mouth HDPESegregate from OxidizersIsSolid->SolidContLiqContContainer: Solvent Carboy(No Halogens)IsLiquid->LiqContLabelingLabel: 'Toxic/Irritant'Warning: Low Melting PointSolidCont->LabelingLiqCont->LabelingDisposalFinal Method:High-Temp IncinerationLabeling->Disposal

Figure 1: Decision logic for container selection and waste routing.

Emergency Contingencies (Spill Response)

Scenario: You drop a 50g jar of the solid, and it shatters.

  • Evacuate & Ventilate: Clear the immediate area.[1] Although vapor pressure is low, dust is an inhalation hazard.

  • PPE Upgrade: Wear a P100 dust mask or respirator if powder is airborne.[1]

  • Containment:

    • Do not sweep dry. This generates dust.[1]

    • Method: Cover the spill with a damp paper towel (dampened with water or ethanol) to suppress dust.[1]

  • Cleanup:

    • Scoop the damp material/glass mixture into a disposable wide-mouth jar.

    • Wipe the surface with ethanol (phenols are more soluble in alcohol than water) followed by soap and water.[1]

    • Test surface pH to ensure no acidic residue remains.[1]

Visual Workflow: Chemical Lifecycle

LifecycleSynthesisSynthesis/Usage(Lab Bench)WasteGenWaste Generation(Contaminated Solids)Synthesis->WasteGenReaction CompleteSAASatellite Accumulation(Cool Storage <25°C)WasteGen->SAATag & SealVendorLicensed Vendor(Pickup)SAA->VendorManifestingIncineratorIncineration(1100°C)Vendor->IncineratorDestruction

Figure 2: The "Cradle-to-Grave" lifecycle ensures total destruction of the bioactive moiety.[1]

References

  • TCI Chemicals. (n.d.).[1] Safety Data Sheet: 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed and Characteristic Wastes. Retrieved from

  • PubChem. (n.d.).[1] Compound Summary: Pyrimethanil (Related Structure). National Library of Medicine.[1] Retrieved from [1]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Hazard Communication Standard: Safety Data Sheets. Retrieved from [1]

Technical Guide: Personal Protective Equipment & Handling of 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol

[1]

Executive Safety Summary & Risk Architecture

As a Senior Application Scientist, I approach the handling of 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol not merely as a compliance task, but as a risk management strategy for bioactive intermediates. This compound is a substituted pyrimidinyl phenol, structurally analogous to key intermediates used in the synthesis of herbicides like Pyriminobac-methyl .

Handling this molecule requires navigating two distinct hazard classes: the corrosive/irritating nature of phenols and the bioactivity of pyrimidines .

The Hazard Profile (The "Why" Behind the Protocol)

Before selecting PPE, we must understand the enemy. This compound is typically a white to pale-yellow crystalline solid.[1]

Hazard DomainSpecific RiskMechanism of Action
Physical State Dust/Particulate High surface area powder allows for rapid inhalation and mucous membrane absorption.[2]
Chemical Activity Phenolic Irritation Phenols denature proteins and can cause "anesthetic burns"—damage occurs before pain is felt.
Toxicology Bioactive Intermediate As a herbicide precursor, it targets specific enzymatic pathways (e.g., AHAS inhibition in plants); human systemic toxicity is often low but sensitization is a high risk.[2]

PPE Matrix: The Defense System

Do not rely on generic "lab safety" advice. The following PPE selection is based on permeation degradation data for phenolic compounds and particulate exclusion standards.

Table 1: Mandatory PPE Specification
Protection ZoneEquipment StandardTechnical Justification (The Science)
Hand Protection (Routine) Nitrile (Min 5 mil / 0.12mm) Phenols can swell natural latex.[2] Nitrile provides adequate splash protection. Change frequency: Every 30 mins or immediately upon splash.
Hand Protection (High Risk) Double Gloving or Laminate For prolonged handling or solution preparation, wear a Silver Shield (Laminate) liner under a Nitrile outer glove.[2] Laminates resist phenolic permeation for >4 hours.
Ocular Defense Chemical Splash Goggles Safety glasses are insufficient. Phenolic dusts are corrosive to the cornea. Indirect-vent goggles prevent dust entry and splash bypass.
Respiratory N95 / P2 (Minimum) If handling outside a fume hood (not recommended), a fit-tested N95 is the absolute minimum to prevent particulate inhalation.[2]
Body Shielding Tyvek® Lab Coat / Apron Cotton coats absorb liquids and hold them against the skin. Use a chemically resistant apron (Neoprene/PVC) during liquid transfers.

Operational Workflow: Step-by-Step Protocol

This protocol uses a Self-Validating Logic : each step includes a "Check" to ensure the safety control is working before proceeding.

Phase 1: Preparation & Weighing
  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Control: Use an ionizing bar or antistatic gun. Phenolic powders are often electrostatic; "flying" powder is a primary exposure vector.

  • The Protocol:

    • Don full PPE (Goggles, Nitrile Gloves, Lab Coat).

    • Place the balance inside the hood. Verify face velocity is 0.5 m/s (100 fpm).

    • Validation Step: Hold a tissue at the sash opening; it should be pulled inward firmly.

    • Weigh the solid into a tared vessel. Never return excess material to the stock container (prevents cross-contamination).

Phase 2: Solubilization & Reaction
  • Risk: The moment the solid enters a solvent (e.g., Methanol, DMF), the permeation risk increases. Solvents act as a vehicle, carrying the phenol through glove material faster.

  • The Protocol:

    • Add solvent slowly to the solid to minimize aerosol displacement.

    • If heating is required, ensure the system is closed (condenser/septum).

    • Validation Step: Check glove fingertips for puckering or color change (signs of degradation) every 15 minutes during setup.

Phase 3: Decontamination & Waste
  • Segregation: Do not mix with oxidizing acids (e.g., Nitric acid) as phenols can nitrate exothermically.

  • The Protocol:

    • Solid Waste: Double-bag in polyethylene bags. Label as "Toxic Organic Solid."

    • Liquid Waste: Segregate into "Non-Halogenated Organic Solvents" (unless a halogenated solvent was used).

    • Surface Decon: Wipe surfaces with a dilute detergent solution, followed by water. Avoid using bleach immediately on phenolic spills (can form chlorophenols, which are more toxic).

Visualizing the Safety Architecture

The following diagram illustrates the hierarchy of controls for this specific workflow.

SafetyProtocolStartStart: Handling 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenolRiskAssessRisk Assessment:Solid Dust + Phenolic IrritantStart->RiskAssessEngineeringEngineering Control:Fume Hood / Balance EnclosureRiskAssess->EngineeringGlovesGloves:Nitrile (Routine)Laminate (Spill)EyesEyes:Indirect Vent GogglesEngineering->GlovesSecondary DefenseEngineering->EyesAction_WeighAction: Weighing(Antistatic protocols)Engineering->Action_WeighAction_SolvAction: Solubilization(Vehicle effect awareness)Action_Weigh->Action_SolvWasteDisposal:Non-Halogenated Organic StreamAction_Solv->Waste

Figure 1: Operational safety hierarchy highlighting the dependency on engineering controls before PPE.

Emergency Response: Immediate Action Plan

In the event of exposure, speed is critical. Phenols anesthetize the skin, delaying the pain response.

  • Skin Contact:

    • Immediate: Drench with water for 15 minutes.[3][4]

    • Advanced: If available, use Polyethylene Glycol (PEG 300 or 400) swabbing. PEG acts as a solvent to extract phenol from the skin layers more effectively than water alone.

  • Eye Contact:

    • Flush immediately at an eyewash station for minimum 15 minutes .[4] Hold eyelids open. Time is vision.

  • Spill Cleanup:

    • Solid: Do not sweep (creates dust). Use a HEPA vacuum or wet-wipe method.

    • Liquid: Absorb with vermiculite or clay. Do not use combustible materials (paper towels) for large phenolic spills.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9604652, Pyriminobac-methyl. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). Retrieved from [Link][2]

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